molecular formula C14H22ClNO9 B015325 beta-Glucosamine, tetraacetate, hydrochloride CAS No. 10034-20-5

beta-Glucosamine, tetraacetate, hydrochloride

Cat. No.: B015325
CAS No.: 10034-20-5
M. Wt: 383.78 g/mol
InChI Key: BQLUYAHMYOLHBX-UHFFFAOYSA-N
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Description

Beta-Glucosamine, tetraacetate, hydrochloride, also known as Beta-Glucosamine, tetraacetate, hydrochloride, is a useful research compound. Its molecular formula is C14H22ClNO9 and its molecular weight is 383.78 g/mol. The purity is usually 95%.
The exact mass of the compound beta-Glucosamine, tetraacetate, hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82044. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality beta-Glucosamine, tetraacetate, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-Glucosamine, tetraacetate, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLUYAHMYOLHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10034-20-5
Record name .beta.-Glucosamine, hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82044
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Mechanism of action of tetra-acetylated glucosamine in cells.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cellular Mechanism of Action of Tetra-acetylated Glucosamine (Ac4GlcN)

Executive Summary

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the cellular activity of 1,3,4,6-Tetra-O-acetyl-N-acetyl-D-glucosamine (Ac4GlcN). We delve into its journey from cellular uptake to its profound impact on cellular glycosylation pathways. Ac4GlcN serves as a powerful chemical tool for researchers, enabling the modulation of intracellular glycosylation, primarily through its role as a metabolic precursor in the Hexosamine Biosynthetic Pathway (HBP). Its peracetylated nature grants it superior cell permeability compared to its unacetylated counterparts, allowing it to efficiently bypass rate-limiting steps and bolster the intracellular pool of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). This, in turn, directly enhances the O-GlcNAcylation of nucleocytoplasmic proteins, a critical post-translational modification involved in a vast array of cellular processes including signaling, transcription, and metabolism. This guide will detail the biochemical transformations of Ac4GlcN, its influence on O- and N-linked glycosylation, its interplay with other post-translational modifications, and its application in experimental biology and therapeutic development.

Introduction: The Rationale for Acetylation

N-acetylglucosamine (GlcNAc) is a fundamental amino sugar that, in its activated form (UDP-GlcNAc), is a critical building block for numerous glycoconjugates.[1][2] However, the utility of exogenous GlcNAc in cell culture is often limited by its poor uptake. Polar molecules like monosaccharides do not readily diffuse across the lipophilic plasma membrane and rely on transport mechanisms that can be inefficient.[3][4]

To overcome this barrier, researchers employ peracetylated monosaccharides. The addition of acetyl groups to the hydroxyls of GlcNAc renders the molecule more hydrophobic, facilitating its passive diffusion across the cell membrane.[3][5][6][7] Once inside the cell, the acetyl groups are removed by non-specific cytosolic esterases, liberating the monosaccharide to participate in intracellular metabolic pathways.[3][5][6] This strategy of metabolic oligosaccharide engineering (MOE) allows for the efficient delivery of monosaccharide precursors into the cell, providing a direct method to manipulate cellular glycosylation.[3][5]

Cellular Uptake and Metabolic Activation

The journey of Ac4GlcN begins with its efficient transit across the plasma membrane, a process driven by its increased lipophilicity. This contrasts with unprotected monosaccharides which require active transport and often need to be used at higher concentrations, potentially perturbing the cell's metabolic flux.[7]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ac4GlcN_ext Ac4GlcN Ac4GlcN_int Ac4GlcN Ac4GlcN_ext->Ac4GlcN_int Passive Diffusion GlcNAc GlcNAc Ac4GlcN_int->GlcNAc Deacetylation Esterases Cytosolic Esterases GlcNAc6P GlcNAc-6-P GlcNAc->GlcNAc6P Phosphorylation NAGK NAGK

Caption: Cellular uptake and initial metabolism of Ac4GlcN.

Once in the cytosol, the protective acetyl groups are rapidly cleaved by non-specific esterases, releasing free N-acetylglucosamine (GlcNAc).[3][5] This liberated GlcNAc is then phosphorylated by N-acetylglucosamine kinase (NAGK) to form GlcNAc-6-phosphate, which subsequently enters the Hexosamine Biosynthetic Pathway.[2]

Fueling the Hexosamine Biosynthetic Pathway (HBP)

The HBP is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc.[4][8] This pathway is highly conserved and essential for cell viability.[2][9] The de novo synthesis of UDP-GlcNAc begins with fructose-6-phosphate and is regulated by the rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT).[1][10]

By providing a direct source of GlcNAc that is converted to GlcNAc-6-P, Ac4GlcN effectively bypasses the initial, highly regulated steps of the HBP. This "salvage pathway" approach leads to a robust increase in the intracellular pool of UDP-GlcNAc, the universal donor substrate for all GlcNAc-containing glycans.[2]

HBP cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway (via Ac4GlcN) Fru6P Fructose-6-P GlcN6P Glucosamine-6-P Fru6P->GlcN6P Glutamine GlcNAc6P GlcNAc6P GlcN6P->GlcNAc6P Acetylation (Acetyl-CoA) GFAT GFAT (Rate-Limiting) Ac4GlcN Ac4GlcN GlcNAc GlcNAc Ac4GlcN->GlcNAc Deacetylation GlcNAc6P_salvage GlcNAc-6-P GlcNAc->GlcNAc6P_salvage ATP GlcNAc1P GlcNAc-1-P GlcNAc6P_salvage->GlcNAc1P Isomerization NAGK NAGK UDP_GlcNAc UDP-GlcNAc GlcNAc1P->UDP_GlcNAc UTP Glycosylation O-GlcNAcylation N-Glycosylation Glycolipids UDP_GlcNAc->Glycosylation Drives Glycosylation

Caption: The Hexosamine Biosynthetic Pathway (HBP).

Downstream Effects on Cellular Glycosylation

The increased availability of UDP-GlcNAc profoundly impacts cellular glycosylation, most notably O-GlcNAcylation and N-glycosylation.

Enhancement of O-GlcNAcylation

O-GlcNAcylation is a dynamic and reversible post-translational modification where a single GlcNAc moiety is attached to serine or threonine residues of nucleocytoplasmic proteins.[11] This process is catalyzed by O-GlcNAc Transferase (OGT), which uses UDP-GlcNAc as its substrate. The modification is removed by O-GlcNAcase (OGA).[8][11]

By increasing the UDP-GlcNAc pool, Ac4GlcN treatment directly drives the OGT-mediated addition of O-GlcNAc to a vast number of proteins, leading to a global increase in cellular O-GlcNAcylation.[10] This modification acts as a nutrient sensor and is integral to regulating protein stability, localization, and activity.[11]

OGlcNAc_Cycle Protein Protein-Ser/Thr Protein_OGlcNAc Protein-O-GlcNAc Protein->Protein_OGlcNAc Removal Protein_OGlcNAc->Protein Addition UDP_GlcNAc UDP-GlcNAc OGT OGT UDP_GlcNAc->OGT Substrate UDP UDP OGT->UDP Product OGA OGA

Caption: The dynamic O-GlcNAc cycle on intracellular proteins.

Modulation of N-Glycosylation

N-linked glycosylation is a modification primarily occurring on proteins transiting through the endoplasmic reticulum and Golgi apparatus. Glucosamine and its derivatives can also influence this process. For instance, glucosamine treatment has been shown to down-regulate the N-linked glycosylation of the T-cell surface receptor CD25, thereby affecting its stability and downstream signaling.[12] Conversely, increasing the availability of GlcNAc can enhance the N-glycan branching on certain glycoproteins.[4] The precise effect of Ac4GlcN on N-glycosylation is likely context-dependent, influenced by the specific cell type and the repertoire of glycosyltransferases it expresses.

Crosstalk with Protein Phosphorylation

A significant consequence of altered O-GlcNAcylation is its extensive crosstalk with protein phosphorylation. O-GlcNAc and phosphate groups can compete for the same or adjacent serine/threonine residues on a protein, creating a reciprocal relationship.[13] This dynamic interplay, often termed the "yin-yang" hypothesis, can modulate signaling pathways.

A prime example is the PI3K/Akt signaling cascade. In some contexts, increased O-GlcNAcylation of Akt is associated with decreased phosphorylation at key activating sites (like Ser473), leading to reduced Akt activity and the promotion of apoptosis.[10] However, in other scenarios, Akt O-GlcNAcylation has been shown to have no effect or even a stimulating effect on its enzymatic activity.[14] This highlights the complexity of this crosstalk, which can be site-specific and dependent on the cellular state.

Cellular Process Effect of Ac4GlcN-Mediated Glycosylation Key Protein Targets References
Signal Transduction Often reciprocally regulates phosphorylation, modulating pathway activity.Akt, p38, NF-κB[10][14][15][16]
Transcription Modifies transcription factors and chromatin-remodeling proteins, altering gene expression.Sp1, c-Myc, Histones[1][11]
T-Cell Differentiation Modulates differentiation into Th1, Th2, and Th17 subsets by altering cytokine receptor glycosylation.CD25[12]
Apoptosis Can promote or inhibit apoptosis depending on the specific O-GlcNAcylation targets.Caspase-3, PARP, Akt[10][15]
Metabolism Acts as a nutrient sensor; O-GlcNAcylation of metabolic enzymes can regulate their activity.GFAT, PFK1[1][11]

Experimental Protocols

The use of Ac4GlcN is central to studying the functional consequences of increased protein glycosylation. Below are representative protocols.

Protocol 1: General Cell Treatment and Lysate Preparation

This protocol describes the basic steps for treating cultured cells with Ac4GlcN and preparing lysates for downstream analysis.

A. Reagents and Equipment

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Ac4GlcN (stock solution in DMSO, e.g., 100 mM)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge

B. Procedure

  • Seed cells in appropriate culture vessels and grow to 70-80% confluency.

  • Prepare fresh medium containing the desired final concentration of Ac4GlcN (typically 25-100 µM). Include a vehicle control (DMSO only).

  • Aspirate old medium and replace with the treatment or control medium.

  • Incubate cells for the desired time period (e.g., 16-24 hours).

  • After incubation, place the culture dish on ice and wash cells twice with ice-cold PBS.

  • Aspirate the final PBS wash completely and add ice-cold RIPA buffer.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at ~14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (clarified lysate) to a new tube and determine protein concentration (e.g., using a BCA assay). The lysate is now ready for Western blot or other analyses.

Protocol 2: Western Blot Analysis of Global O-GlcNAcylation

This workflow is used to visualize the overall change in protein O-GlcNAcylation following Ac4GlcN treatment.

WB_Workflow start Cell Treatment with Ac4GlcN (Protocol 1) lysis Prepare Cell Lysate (Protocol 1) start->lysis sds SDS-PAGE lysis->sds transfer Transfer to PVDF Membrane sds->transfer blocking Block Membrane (e.g., 5% BSA) transfer->blocking probe1 Incubate with Primary Ab (e.g., anti-O-GlcNAc, RL2) blocking->probe1 wash1 Wash Membrane probe1->wash1 probe2 Incubate with HRP-conjugated Secondary Ab wash1->probe2 wash2 Wash Membrane probe2->wash2 detect ECL Detection & Imaging wash2->detect

Caption: Experimental workflow for Western Blot analysis.

A. Reagents and Equipment

  • Clarified cell lysate (from Protocol 1)

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)

  • Primary antibody: Anti-O-GlcNAc (e.g., RL2 or CTD110.6 clones)

  • Secondary antibody: HRP-conjugated anti-mouse or anti-human IgM

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

B. Procedure

  • Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply ECL substrate and capture the signal using a chemiluminescence imaging system. A smear or multiple bands throughout the lane, with increased intensity in Ac4GlcN-treated samples, indicates a global increase in O-GlcNAcylation.

Conclusion and Future Perspectives

Tetra-acetylated glucosamine is an indispensable tool in glycobiology. Its mechanism of action is elegant in its simplicity: enhanced cellular delivery followed by metabolic conversion into a key substrate, UDP-GlcNAc, which fuels glycosylation pathways. This allows for the direct investigation of the functional roles of O-GlcNAcylation and other glycosylation events in cellular health and disease. As our understanding of the "glycocode" deepens, the use of Ac4GlcN and other modified monosaccharides will continue to be instrumental in deciphering the complex regulatory networks governed by protein glycosylation, paving the way for novel diagnostic and therapeutic strategies targeting diseases from cancer to neurodegeneration.

References

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  • Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides. (2022). ACS Publications. [Link]

  • Uptake and Metabolism of N-Acetylglucosamine and Glucosamine by Streptococcus mutans. (n.d.). PubMed Central. [Link]

  • Protective effects of glucosamine and its acetylated derivative on serum/glucose deprivation-induced PC12 cells death: Role of reactive oxygen species. (n.d.). National Institutes of Health. [Link]

  • The effect of D-(+)-glucosamine, N-acetyl-D-glucosamine and tetraethylene glycol on the stability of oxytocin in aqueous solution. (n.d.). Ingenta Connect. [Link]

  • Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives. (n.d.). Semantic Scholar. [Link]

  • Glucosamine Modulates T Cell Differentiation through Down-regulating N-Linked Glycosylation of CD25. (n.d.). PubMed Central. [Link]

  • The Increase in O-Linked N-Acetylglucosamine Protein Modification Stimulates Chondrogenic Differentiation Both in Vitro and in Vivo. (n.d.). PubMed Central. [Link]

  • N-Acetylglucosamine: Production and Applications. (n.d.). PubMed Central. [Link]

  • Aralkylamine N-acetyltransferase. (n.d.). Wikipedia. [Link]

  • N-acetylglucosamine – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • The effect of D-(+)-glucosamine, N-acetyl-D-glucosamine and tetraethylene glycol on the stability of oxytocin in aqueous solution. (2021). University of Iceland. [Link]

  • The Hexosamine Biosynthesis Pathway: Regulation and Function. (n.d.). PubMed Central. [Link]

  • O-Linked β-N-Acetylglucosamine (O-GlcNAc): Extensive Crosstalk with Phosphorylation to Regulate Signaling and Transcription in Response to Nutrients and Stress. (n.d.). PubMed Central. [Link]

  • Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes. (n.d.). PubMed Central. [Link]

  • Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria. (2025). ACS Chemical Biology. [Link]

  • Methods for Studying Site-Specific O-GlcNAc Modifications: Successes, Limitations, and Important Future Goals. (2021). PubMed Central. [Link]

  • GlcNAcstatin - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels. (n.d.). PubMed Central. [Link]

  • Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants. (n.d.). Frontiers. [Link]

  • Synthesis of mono-and diacetylated monosaccharides. Acetylation of the ManN derivatives is shown as an example. (n.d.). ResearchGate. [Link]

  • Enzymatic assay for UDP-GlcNAc and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation. (n.d.). ResearchGate. [Link]

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  • Methods for Studying Site-Specific O-GlcNAc Modifications: Successes, Limitations, and Important Future Goals. (2021). JACS Au. [Link]

  • GlcNAcstatin: a Picomolar, Selective O-GlcNAcase Inhibitor That Modulates Intracellular O-GlcNAcylation Levels. (n.d.). Journal of the American Chemical Society. [Link]

  • Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology. (n.d.). Physiological Reviews. [Link]

  • Hexosamine Biosynthetic Pathway-Derived O-GlcNAcylation Is Critical for RANKL-Mediated Osteoclast Differentiation. (n.d.). MDPI. [Link]

  • Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation. (n.d.). PubMed Central. [Link]

  • Chemical Arsenal for the Study of O-GlcNAc. (n.d.). MDPI. [Link]

  • Peracetylated 4-Fluoro-glucosamine Reduces the Content and Repertoire of N- and O-Glycans without Direct Incorporation. (n.d.). ResearchGate. [Link]

  • GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation. (n.d.). PubMed Central. [Link]

  • N-acetylglucosamine conjugated to nanoparticles enhances myocyte uptake and improves delivery of a small molecule p38 inhibitor for post-infarct healing. (n.d.). National Institutes of Health. [Link]

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  • Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants. (2024). PubMed Central. [Link]

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  • Exogenous UDP-GlcNAc precursors fuel biofilm production. (A) Amino... (n.d.). ResearchGate. [Link]

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The Evolving Therapeutic Landscape of Glucosamine Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive literature review on the diverse biological activities of glucosamine derivatives. Moving beyond the well-known application of glucosamine in joint health, this document delves into the burgeoning research on its derivatives as potent anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents. Herein, we will explore the synthesis of these novel compounds, the methodologies to evaluate their efficacy, and the intricate signaling pathways through which they exert their therapeutic effects. This guide is designed to be a valuable resource for researchers and drug development professionals seeking to navigate and contribute to this promising field.

Introduction: Beyond the Cartilage

Glucosamine, an amino sugar naturally synthesized in the body, is a fundamental building block of glycosaminoglycans, crucial components of cartilage and other connective tissues.[1] While commercially available glucosamine supplements, primarily as glucosamine sulfate and glucosamine hydrochloride, are widely used for osteoarthritis, their clinical efficacy remains a subject of debate.[2] However, the chemical structure of glucosamine, with its reactive amine and hydroxyl groups, presents a fertile ground for synthetic modifications, leading to a diverse array of derivatives with enhanced and novel biological activities.[3] This guide will focus on these derivatives, exploring their therapeutic potential that extends far beyond joint health.

Synthesis of Bioactive Glucosamine Derivatives: A Practical Overview

The synthesis of glucosamine derivatives is a key step in exploring their therapeutic potential. Various chemical modifications can be employed to enhance their biological activity, bioavailability, and target specificity. Here, we provide an overview of common synthetic strategies.

N-Acyl Derivatives

N-acylation is a common strategy to modify the bioactivity of glucosamine. This involves the reaction of the amino group of glucosamine with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base like pyridine.[3] This modification can significantly impact the compound's lipophilicity and, consequently, its ability to cross cell membranes.

Experimental Protocol: Synthesis of N-Acyl-Glucosamine Derivatives [3]

  • Starting Material Preparation: Dissolve glucosamine hydrochloride in an appropriate solvent. To liberate the free amino group, a base such as pyridine is added.

  • Acylation Reaction: To the solution from step 1, add the desired acylating agent (e.g., acid chloride or anhydride) dropwise at a controlled temperature, typically 0°C to room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, the mixture is subjected to a standard work-up procedure, which may include extraction and washing. The crude product is then purified by column chromatography or recrystallization to yield the pure N-acyl-glucosamine derivative.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Schiff Bases

Schiff bases are formed by the condensation reaction between the primary amino group of glucosamine and an aldehyde or ketone. This reaction is typically carried out in a suitable solvent like methanol or ethanol and can be catalyzed by an acid or a base. The resulting imine functional group can be a key pharmacophore in some biologically active derivatives.

Experimental Protocol: Synthesis of Glucosamine Schiff Bases

  • Preparation of Glucosamine Solution: Dissolve D-(+)-glucosamine hydrochloride in an aqueous solution of a base (e.g., NaOH) to obtain the free glucosamine.

  • Condensation Reaction: To the glucosamine solution, add the desired aldehyde (e.g., p-methoxybenzaldehyde) and stir the mixture at room temperature.

  • Product Formation and Isolation: The Schiff base product often precipitates out of the solution. The precipitate is then filtered, washed with a suitable solvent (e.g., cold water), and dried.

  • Purification (if necessary): If the product is not pure, it can be recrystallized from an appropriate solvent.

  • Structural Confirmation: The identity of the synthesized Schiff base is confirmed by spectroscopic analysis (NMR, IR, MS).

Quaternary Ammonium Derivatives

Quaternization of the amino group in glucosamine derivatives can impart significant antimicrobial properties. This is typically achieved by reacting the amino group with an alkyl halide. The resulting permanent positive charge on the nitrogen atom is believed to be crucial for the antimicrobial activity.

Experimental Protocol: Synthesis of Quaternary Ammonium Glucosamine Derivatives

  • N-Alkylation: The primary amino group of a protected glucosamine derivative is first alkylated using an appropriate alkyl halide.

  • Quaternization: The resulting secondary or tertiary amine is then reacted with another molecule of an alkyl halide to form the quaternary ammonium salt. The reaction conditions (solvent, temperature) will vary depending on the specific reactants.

  • Purification: The final product is purified by recrystallization or chromatography to remove any unreacted starting materials and by-products.

  • Characterization: The structure of the quaternary ammonium derivative is confirmed using spectroscopic methods.

Anti-inflammatory Activity: Targeting the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the anti-inflammatory properties of glucosamine derivatives are a major area of research. These compounds have been shown to modulate key inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators.

Mechanism of Action: Inhibition of NF-κB Signaling

A primary mechanism by which glucosamine and its derivatives exert their anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[4]

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Glucosamine derivatives have been shown to interfere with this process at multiple levels, including inhibiting the degradation of IκB and preventing the nuclear translocation of NF-κB.[5]

Figure 1: Inhibition of the NF-κB signaling pathway by glucosamine derivatives.
Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory efficacy of glucosamine derivatives is typically quantified by measuring their ability to inhibit the production of pro-inflammatory cytokines in cell-based assays. Lipopolysaccharide (LPS)-stimulated macrophages are a common in vitro model for these studies.

DerivativeCell LineStimulantMeasured CytokineIC50 (µM)Reference
Glucosamine RAW264.7LPSTNF-α>1000[4]
NK-4 RAW264.7LPSNO~50[4]
BNAG1 Primary peritoneal macrophagesLPSIL-6Not specified[6]
BNAG1 Primary peritoneal macrophagesLPSTNF-αNot specified[6]

Note: IC50 values represent the concentration of the compound required to inhibit the production of the specified cytokine by 50%. "Not specified" indicates that the study demonstrated inhibition but did not report a specific IC50 value.

Experimental Protocol: Measurement of Cytokine Production by ELISA

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the glucosamine derivative for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include appropriate controls (untreated cells, cells treated with LPS only).

  • Supernatant Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α).

    • Block the plate to prevent non-specific binding.

    • Add the collected supernatants and a series of cytokine standards to the plate.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that is converted by the enzyme to produce a colored product.

    • Measure the absorbance using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance readings of the cytokine standards. Use this curve to determine the concentration of the cytokine in the cell supernatants. Calculate the percentage of inhibition for each concentration of the glucosamine derivative and determine the IC50 value.

Anticancer Activity: Inducing Cell Death in Malignant Cells

Emerging evidence suggests that glucosamine and its derivatives possess anticancer properties against various cancer cell lines. The primary mechanisms of action appear to be the induction of apoptosis (programmed cell death) and autophagy.

Mechanism of Action: Triggering Apoptosis

Apoptosis is a tightly regulated process of cell suicide that is essential for normal tissue development and homeostasis. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. Glucosamine derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7]

The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, which leads to the activation of a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic program.[8][9] The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, which also culminates in caspase activation.[10]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death_Ligand Death_Receptor Death_Receptor Death_Ligand->Death_Receptor Binds Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Forms Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Glucosamine_Derivative Glucosamine_Derivative Glucosamine_Derivative->Mitochondrion Induces Stress

Figure 2: Induction of apoptosis by glucosamine derivatives via intrinsic and extrinsic pathways.
Quantitative Assessment of Anticancer Activity

The anticancer activity of glucosamine derivatives is commonly assessed by measuring their cytotoxicity against cancer cell lines using the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

DerivativeCancer Cell LineAssayActivityReference
GlcNH2·HCl SMMC-7721 (Hepatoma)MTT50% inhibition at 500 µg/mL
GlcNH2 SMMC-7721 (Hepatoma)MTT52% inhibition at 500 µg/mL
NAG SMMC-7721 (Hepatoma)MTTNo significant inhibition

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the glucosamine derivative for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the derivative compared to the untreated control. The IC50 value (the concentration that inhibits cell growth by 50%) can then be determined.

Antimicrobial Activity: A New Frontier in Combating Infections

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Glucosamine derivatives, particularly those with quaternary ammonium moieties, have demonstrated promising activity against a range of bacteria and fungi.

Structure-Activity Relationship (SAR)

The antimicrobial activity of glucosamine derivatives is highly dependent on their chemical structure. For quaternary ammonium derivatives, the length of the alkyl chain attached to the nitrogen atom plays a crucial role. Generally, an optimal chain length is required for maximum activity, as it influences the compound's ability to interact with and disrupt the microbial cell membrane.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of these compounds is determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents the visible growth of a microorganism.

Derivative ClassMicroorganismMIC (µg/mL)Reference
Quaternary Ammonium Staphylococcus aureusVaries with alkyl chain length[11]
Nalidixic acid conjugate (6) Candida albicans<0.0099 mM[12]
Nalidixic acid conjugate (5) Listeria monocytogenes0.1113 mM[12]
6-sulfo-6-deoxy-D-glucosamine Various bacteria and yeasts125 - 2000[13]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or yeast) in a suitable broth medium. The turbidity of the suspension is adjusted to a 0.5 McFarland standard.

  • Serial Dilution of the Compound: Prepare a series of twofold dilutions of the glucosamine derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Recent studies have highlighted the potential of glucosamine and its derivatives in protecting neurons from damage, suggesting a possible therapeutic role in neurodegenerative diseases.

Mechanism of Action: Attenuating Neuroinflammation and Oxidative Stress

The neuroprotective effects of glucosamine derivatives are thought to be mediated through their anti-inflammatory and antioxidant properties. In the context of neuroinflammation, these compounds can suppress the activation of microglia, the primary immune cells of the central nervous system.[5] By inhibiting pathways like NF-κB, they can reduce the production of neurotoxic pro-inflammatory mediators.[5]

Furthermore, some derivatives have been shown to protect neuronal cells from oxidative stress-induced apoptosis by scavenging reactive oxygen species (ROS) and inhibiting the activation of pro-apoptotic proteins like caspases.[14] In diabetic retinopathy, glucosamine has been shown to exert a neuroprotective effect by inhibiting the activation of Müller cells and reducing the levels of vascular endothelial growth factor (VEGF).[7]

Neuroprotection_Pathway Neuronal_Stress Neuronal_Stress Microglia_Activation Microglial Activation Neuronal_Stress->Microglia_Activation Muller_Cell_Activation Müller Cell Activation Neuronal_Stress->Muller_Cell_Activation ROS_Production ROS Production Neuronal_Stress->ROS_Production NF_kB_Activation NF-κB Activation Microglia_Activation->NF_kB_Activation VEGF_Production VEGF Production Muller_Cell_Activation->VEGF_Production Neuronal_Damage Neuronal_Damage ROS_Production->Neuronal_Damage Pro_inflammatory_Mediators Pro-inflammatory Mediators NF_kB_Activation->Pro_inflammatory_Mediators Pro_inflammatory_Mediators->Neuronal_Damage VEGF_Production->Neuronal_Damage Glucosamine_Derivative Glucosamine_Derivative Glucosamine_Derivative->Microglia_Activation Inhibits Glucosamine_Derivative->Muller_Cell_Activation Inhibits Glucosamine_Derivative->ROS_Production Scavenges Glucosamine_Derivative->NF_kB_Activation Inhibits

Figure 3: Neuroprotective mechanisms of glucosamine derivatives.

Conclusion and Future Directions

The chemical modification of glucosamine has opened up a vast and exciting field of research with significant therapeutic potential. Glucosamine derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. This guide has provided an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A more systematic exploration of SAR will be crucial for the rational design of more potent and selective glucosamine derivatives.

  • In Vivo Studies: While many promising results have been obtained in vitro, more extensive in vivo studies in relevant animal models are needed to validate the therapeutic potential of these compounds.

  • Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds is essential for their further development as clinical candidates.

  • Combination Therapies: Investigating the synergistic effects of glucosamine derivatives with existing drugs could lead to more effective treatment strategies.

The continued exploration of glucosamine derivatives holds great promise for the development of novel therapeutics for a wide range of diseases, extending far beyond the initial application of glucosamine in joint health.

References

  • Glucosamine protects against neuronal but not vascular damage in experimental diabetic retinopathy. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Institutes of Health. Retrieved from [Link]

  • Animated biology with Arpan. (2023, January 8). Apoptosis | Intrinsic and extrinsic pathway | USMLE step 1 | Pathology [Video]. YouTube. [Link]

  • Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives. (n.d.). ScienceDirect. Retrieved from [Link]

  • Wikipedia. (2024, October 26). Apoptosis. [Link]

  • Protective effects of glucosamine and its acetylated derivative on serum/glucose deprivation-induced PC12 cells death: Role of reactive oxygen species. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and anti-inflammatory activities of two new N-acetyl glucosamine derivatives. (2024). Nature. Retrieved from [Link]

  • Is there any scientific evidence for the use of glucosamine in the management of human osteoarthritis?. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Review on Synthesis of N-glucosylamine Derivatives and Their Biological Activity. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Synthesis of D-glucosamine quaternary ammonium derivatives and evaluation of their antifungal activity together with aminodeoxyglucose derivatives against two wood fungi Coriolus versicolor and Poria placenta. (2010). PubMed. Retrieved from [Link]

  • The schematic diagram of caspase cascade activated by DZA. (n.d.). ResearchGate. Retrieved from [Link]

  • A novel glucosamine derivative exerts anti-inflammatory actions via inhibition of nuclear factor-kappaB. (n.d.). PubMed. Retrieved from [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Caspase cascade. Illustration of proapoptotic signaling pathway[12]. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and antimicrobial activity of new glucosamine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 1,8-naphthyridine glucosamine conjugates as antimicrobial agents. (n.d.). PubMed. Retrieved from [Link]

  • Wikipedia. (2024, October 26). Glucosamine. [Link]

  • Synthesis and antimicrobial activity of 6-sulfo-6-deoxy-D-glucosamine and its derivatives. (n.d.). ScienceDirect. Retrieved from [Link]

  • Glucosamine exerts a neuroprotective effect via suppression of inflammation in rat brain ischemia/reperfusion injury. (n.d.). PubMed. Retrieved from [Link]

  • Multifaceted Protective Role of Glucosamine against Osteoarthritis: Review of Its Molecular Mechanisms. (2019). MDPI. Retrieved from [Link]

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An In-depth Technical Guide to 1,3,4,6-Tetra-O-acetyl-β-D-glucosamine hydrochloride (CAS No. 10034-20-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this comprehensive technical guide on 1,3,4,6-Tetra-O-acetyl-β-D-glucosamine hydrochloride. As a cornerstone building block in modern carbohydrate chemistry, this fully protected derivative of glucosamine offers a unique combination of stability and reactivity, making it an invaluable tool in the synthesis of complex glycans, glycoconjugates, and various therapeutic agents. This guide aims to provide not just a collection of data, but a cohesive understanding of this compound, from its fundamental properties to its sophisticated applications in the laboratory and in the drug discovery pipeline. As Senior Application Scientists, we recognize the need for a resource that bridges the gap between theoretical knowledge and practical application. It is with this in mind that we have structured this guide to be both informative and actionable, providing the causality behind experimental choices and protocols that are designed for reproducibility and success.

Core Compound Identification and Properties

CAS Number: 10034-20-5

Synonyms: 1,3,4,6-Tetra-O-acetyl-beta-D-glucosamine; 2-Amino-2-deoxy-beta-D-glucopyranose 1,3,4,6-tetraacetate

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1,3,4,6-Tetra-O-acetyl-β-D-glucosamine hydrochloride is paramount for its effective use in synthesis and biological assays. The following table summarizes its key characteristics.

PropertyValueSource
Molecular Formula C₁₄H₂₁NO₉ · HCl
Molecular Weight 383.78 g/mol
Appearance White to pale brown powderMultiple sources
Melting Point 197-200 °CMultiple sources
Optical Activity [α]/D +30.0±2.0°, c = 1 in H₂O
Solubility Soluble in water (10 mg/mL) and slightly soluble in methanol.[1]
Storage Inert atmosphere, 2-8°CMultiple sources

Synthesis and Spectroscopic Characterization

The reliable synthesis of 1,3,4,6-Tetra-O-acetyl-β-D-glucosamine hydrochloride is a critical first step for its application. It is typically prepared from the readily available D-glucosamine hydrochloride.

Synthetic Pathway Overview

The most common synthetic route involves the peracetylation of D-glucosamine hydrochloride. This process protects the hydroxyl groups and the amino group, rendering the molecule stable for subsequent reactions.

Glucosamine_HCl D-Glucosamine Hydrochloride Intermediate Peracetylated Intermediate Glucosamine_HCl->Intermediate Acetic Anhydride, Pyridine Final_Product 1,3,4,6-Tetra-O-acetyl-β-D- glucosamine hydrochloride Intermediate->Final_Product HCl

Caption: General synthetic scheme for the preparation of 1,3,4,6-Tetra-O-acetyl-β-D-glucosamine hydrochloride.

Detailed Synthesis Protocol

This protocol is a representative example of the synthesis of 1,3,4,6-Tetra-O-acetyl-β-D-glucosamine hydrochloride.

Materials:

  • D-Glucosamine hydrochloride

  • Acetic anhydride

  • Pyridine

  • Hydrochloric acid (HCl)

  • Ethanol

  • Diethyl ether

Procedure:

  • Acetylation: Suspend D-glucosamine hydrochloride in a mixture of pyridine and acetic anhydride at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1,3,4,6-Tetra-O-acetyl-β-D-glucosamine hydrochloride as a crystalline solid.

Spectroscopic Analysis

The structural confirmation of 1,3,4,6-Tetra-O-acetyl-β-D-glucosamine hydrochloride is typically achieved through a combination of NMR and IR spectroscopy.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by the presence of four distinct singlets in the region of δ 1.9-2.2 ppm, corresponding to the four acetyl groups. The anomeric proton (H-1) typically appears as a doublet around δ 5.8-6.0 ppm with a coupling constant (J) of approximately 8-9 Hz, which is characteristic of a β-anomeric configuration. The remaining ring protons resonate in the region of δ 3.5-5.3 ppm.[2]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show four signals for the carbonyl carbons of the acetyl groups in the range of δ 169-171 ppm and four signals for the methyl carbons of the acetyl groups around δ 20-21 ppm. The anomeric carbon (C-1) resonates at approximately δ 90-95 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band around 1740-1755 cm⁻¹ corresponding to the C=O stretching of the ester groups. A broad band in the region of 2800-3200 cm⁻¹ is indicative of the N-H stretching of the ammonium salt.

Applications in Research and Drug Development

1,3,4,6-Tetra-O-acetyl-β-D-glucosamine hydrochloride is a versatile building block with numerous applications, primarily centered around its use as a glycosyl donor in the synthesis of more complex molecules.

Precursor for Complex Carbohydrate Synthesis

The primary application of this compound is as a precursor to various glycosyl donors. The free amine at the C-2 position, after deprotection of the hydrochloride salt, can be further functionalized to install a variety of participating or non-participating protecting groups, which in turn dictates the stereochemical outcome of glycosylation reactions. It serves as a key starting material for the synthesis of rare deoxyamino sugars.[3] For instance, it has been utilized in the multi-step synthesis of building blocks for Shigella sonnei oligosaccharides.[3]

TAGH 1,3,4,6-Tetra-O-acetyl-β-D- glucosamine hydrochloride Glycosyl_Donor Activated Glycosyl Donor (e.g., trichloroacetimidate) TAGH->Glycosyl_Donor Activation Oligosaccharide Complex Oligosaccharide Glycosyl_Donor->Oligosaccharide Glycosylation Glycoconjugate Glycoconjugate (e.g., Glycopeptide, Glycolipid) Oligosaccharide->Glycoconjugate Conjugation

Caption: Role as a precursor in the synthesis of complex carbohydrates.

Potential Metabolic Inhibitor

1,3,4,6-Tetra-O-acetyl-β-D-glucosamine hydrochloride and its derivatives are noted as potential metabolic inhibitors of cellular-membrane glycoconjugates.[1] Peracetylated monosaccharides can be more readily taken up by cells compared to their unprotected counterparts due to their increased lipophilicity.[4] Once inside the cell, the acetyl groups are removed by cellular esterases, releasing the monosaccharide. An excess of glucosamine or its derivatives can interfere with normal glucose metabolism and the biosynthesis of glycoproteins and other glycoconjugates. While the precise mechanism for the tetra-acetylated form is not fully elucidated, it is hypothesized to act by competing with natural substrates for key enzymes in the hexosamine biosynthetic pathway.

Role in the Synthesis of Bioactive Molecules

This compound is a valuable starting material for the synthesis of a variety of biologically active molecules. Derivatives of glucosamine are utilized in the synthesis of aminoglycoside antibiotics.[5] Furthermore, it can be used to develop drugs with improved efficacy or pharmacokinetic properties for conditions like osteoarthritis.[5] The amino group at the C-2 position provides a convenient handle for attaching other molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs), to create novel glucoconjugates with potentially enhanced therapeutic profiles.[6] Although not a direct antiviral agent itself, the broader class of glucosamine derivatives has been investigated for antiviral properties.[7]

Experimental Protocols

Protocol 1: Use as a Glycosyl Donor in a Glycosylation Reaction

The following is a general protocol for the activation of 1,3,4,6-Tetra-O-acetyl-β-D-glucosamine hydrochloride and its subsequent use in a glycosylation reaction.

Step 1: N-Phthaloylation and Activation

  • N-Phthaloylation: Treat 1,3,4,6-Tetra-O-acetyl-β-D-glucosamine hydrochloride with phthalic anhydride and triethylamine in pyridine to yield the N-phthaloyl derivative.

  • Anomeric Deprotection: Selectively remove the anomeric acetyl group using hydrazine acetate.

  • Activation: Convert the resulting hemiacetal to a glycosyl donor, for example, a trichloroacetimidate, by reacting it with trichloroacetonitrile in the presence of a base like DBU.

Step 2: Glycosylation

  • Reaction Setup: Dissolve the glycosyl donor and a suitable glycosyl acceptor in an anhydrous solvent (e.g., dichloromethane) in the presence of molecular sieves.

  • Initiation: Cool the reaction mixture to the appropriate temperature (e.g., -40 °C to 0 °C) and add a catalytic amount of a Lewis acid promoter (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂)).

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Quenching and Work-up: Quench the reaction with a base (e.g., triethylamine or pyridine), filter through celite, and wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify the resulting disaccharide by silica gel column chromatography.

Conclusion and Future Perspectives

1,3,4,6-Tetra-O-acetyl-β-D-glucosamine hydrochloride is a fundamentally important molecule in carbohydrate chemistry and drug discovery. Its well-defined structure, predictable reactivity, and commercial availability make it an indispensable tool for the synthesis of a wide array of complex carbohydrates and glycoconjugates. While its primary role as a synthetic intermediate is firmly established, ongoing research into the metabolic effects of acetylated sugars may unveil new applications for this compound as a modulator of cellular glycosylation pathways. The continued development of novel glycosylation methodologies will further expand the utility of this and related building blocks, paving the way for the synthesis of increasingly complex and biologically significant molecules. For researchers and drug development professionals, a thorough understanding of the properties and applications of 1,3,4,6-Tetra-O-acetyl-β-D-glucosamine hydrochloride is not just beneficial, but essential for advancing the frontiers of glycoscience and medicine.

References

  • Dang, C. H., Nguyen, C. H., Nguyen, T. D., & Im, C. (2014). Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives. RSC Advances, 4(12), 6169-6174. [Link]

  • PubChem. (n.d.). 1,3,4,6-Tetra-O-acetyl-beta-D-glucosamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Tanaka, H., et al. (2012). Hypoxic regulation of glycosylation via the N-acetylglucosamine cycle. The Journal of Biochemistry, 151(4), 437-445. [Link]

  • Xiao, J., et al. (2014). Uptake and Metabolism of N-Acetylglucosamine and Glucosamine by Streptococcus mutans. Applied and Environmental Microbiology, 80(18), 5675-5686. [Link]

  • Pinto, B. M., et al. (2012). Synthesis of a 3-hydroxyl-free N-acetyl glucosamine disaccharide. Arkivoc, 2012(6), 90-100. [Link]

  • Kim, E. J., et al. (2009). Characterization of the Cellular Uptake and Metabolic Conversion of Acetylated N-Acetylmannosamine (ManNAc) Analogues to Sialic Acids. Journal of the American Chemical Society, 131(35), 12794-12803. [Link]

  • Lee, S. H., et al. (2020). Inhibition of N-glycosylation by glucosamine hydrochloride inhibits TGF-β1-induced LOXL2 secretion. Scientific Reports, 10(1), 1-12. [Link]

  • Varki, A., et al. (Eds.). (2022). Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]

  • Xiao, J., et al. (2014). Uptake and metabolism of N-acetylglucosamine and glucosamine by Streptococcus mutans. PubMed, 80(18), 5675-86. [Link]

  • van der Vorm, S., et al. (2023). Scalable Synthesis of Versatile Rare Deoxyamino Sugar Building Blocks from d-Glucosamine. The Journal of Organic Chemistry, 88(10), 6439-6453. [Link]

  • Wikipedia. (2023). Arabinogalactan protein. [Link]

  • Chen, J. K., et al. (2010). N-Acetylglucosamine: Production and Applications. Marine Drugs, 8(9), 2493-2516. [Link]

  • Palmigiano, A., et al. (2008). Inhibition of glycosyltransferase activities as the basis for drug development. Expert Opinion on Drug Discovery, 3(7), 799-812. [Link]

  • Demchenko, A. V., et al. (2007). Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B. Carbohydrate Research, 342(12-13), 1735-1746. [Link]

  • Arborpharm. (n.d.). Cas No.10034-20-5 1,3,4,6-Tetra-O-acetyl-β-D-glucosamine Hydrochloride. Retrieved from [Link]

  • Wikipedia. (2023). N-Acetylglucosamine. [Link]

  • Google Patents. (n.d.). Preparation of glucosamine hydrochloride.
  • Chen, J. K., et al. (2011). Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin. International Journal of Molecular Sciences, 12(9), 5828-5840. [Link]

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An In-depth Technical Guide to the Molecular Weight of β-D-Glucosamine Tetraacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of β-D-glucosamine tetraacetate hydrochloride, with a central focus on its molecular weight. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's fundamental properties and the methodologies for their verification.

Introduction: The Significance of a Well-Defined Molecule

In the realm of scientific research and pharmaceutical development, precision is paramount. The molecular weight of a compound is a cornerstone of its identity, influencing everything from reaction stoichiometry to dosage calculations and analytical characterization. β-D-Glucosamine tetraacetate hydrochloride is a key intermediate in the synthesis of various bioactive molecules and glycoconjugates. Its tetra-acetylated form enhances its solubility in organic solvents, making it a versatile building block in synthetic chemistry. A thorough understanding of its molecular properties is therefore not merely academic but a practical necessity for its effective application.

Section 1: Core Molecular Attributes

A molecule's identity begins with its fundamental descriptors. For β-D-glucosamine tetraacetate hydrochloride, these are well-established through authoritative chemical databases and experimental verification.

Chemical Structure and Formula

The structure of β-D-glucosamine tetraacetate hydrochloride reveals a glucose-derived pyranose ring with amine and hydroxyl groups modified by acetylation and protonation. The "β" designation refers to the stereochemistry at the anomeric carbon (C-1), where the substituent is oriented in the equatorial position.

The chemical formula for the compound is C₁₄H₂₂ClNO₉ .[1] This formula is the basis for calculating the theoretical molecular weight.

Diagram: Chemical Structure of β-D-Glucosamine Tetraacetate Hydrochloride

Caption: 2D representation of β-D-Glucosamine Tetraacetate Hydrochloride.

Molecular Weight: Theoretical Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule. Based on the chemical formula C₁₄H₂₂ClNO₉, the molecular weight can be calculated as follows:

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1412.011168.154
Hydrogen (H)221.00822.176
Chlorine (Cl)135.45335.453
Nitrogen (N)114.00714.007
Oxygen (O)915.999143.991
Total 383.781

The calculated molecular weight is 383.78 g/mol .[1]

Key Identifiers

For unambiguous identification in research and procurement, the following identifiers are crucial:

IdentifierValueSource
CAS Number 26108-75-8PubChem[1]
PubChem CID 43835680PubChem[1]
IUPAC Name [(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate;hydrochlorideThermo Fisher Scientific

It is important to note that some commercial suppliers may erroneously list the CAS number 10034-20-5 for the β-anomer; however, authoritative sources like PubChem designate 26108-75-8 for the β-form. This distinction is critical as the α and β anomers are stereoisomers with different physical and biological properties.

Section 2: Synthesis and Purification

The preparation of β-D-glucosamine tetraacetate hydrochloride from D-glucosamine hydrochloride is a standard laboratory procedure involving peracetylation. The choice of reagents and reaction conditions is critical to favor the formation of the desired β-anomer and to ensure a high-purity product.

Principle of the Synthesis

The synthesis involves the acetylation of the free amine and hydroxyl groups of D-glucosamine hydrochloride. This is typically achieved using an excess of an acetylating agent, such as acetic anhydride, in a suitable solvent. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid and to catalyze the reaction.

Diagram: Synthetic Workflow

G Synthesis of β-D-Glucosamine Tetraacetate Hydrochloride cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification Glucosamine_HCl D-Glucosamine Hydrochloride Stirring Stirring at Room Temperature Glucosamine_HCl->Stirring Acetic_Anhydride Acetic Anhydride (excess) Acetic_Anhydride->Stirring Pyridine Pyridine (Solvent/Base) Pyridine->Stirring Quenching Quenching with Water/Ice Stirring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing with Acid and Base Extraction->Washing Drying Drying over Anhydrous Salt Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Crystallization Crystallization from Ethanol/Ether Evaporation->Crystallization Filtration Filtration and Drying Crystallization->Filtration Final_Product Pure β-D-Glucosamine Tetraacetate Hydrochloride Filtration->Final_Product

Caption: A typical workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative method for the synthesis of β-D-glucosamine tetraacetate hydrochloride.

  • Dissolution: Suspend D-glucosamine hydrochloride (1 equivalent) in pyridine. The pyridine acts as both a solvent and a base to neutralize the HCl.

  • Acetylation: Cool the suspension in an ice bath and add acetic anhydride (at least 5 equivalents) dropwise with stirring. The excess acetic anhydride ensures complete acetylation of all hydroxyl groups and the amino group.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice water to hydrolyze the excess acetic anhydride.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/ether, to yield the pure β-D-glucosamine tetraacetate hydrochloride.

Section 3: Experimental Verification of Molecular Weight

While the theoretical molecular weight is a calculated value, experimental verification is essential for confirming the identity and purity of a synthesized compound. Mass spectrometry is the definitive technique for this purpose.

Mass Spectrometry: The Gold Standard

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions. For β-D-glucosamine tetraacetate hydrochloride, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed to minimize fragmentation and observe the molecular ion.

Principle: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer. In the ESI source, the molecules are ionized, typically by protonation, to form [M+H]⁺ ions. These ions are then separated based on their m/z ratio and detected.

Expected Result: For β-D-glucosamine tetraacetate hydrochloride (C₁₄H₂₁NO₉·HCl), the free base has a molecular weight of 347.32 g/mol . In positive ion mode ESI-MS, the expected protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 348.12 . The presence of the hydrochloride salt may lead to the observation of adducts.

Interpreting the Mass Spectrum

A typical high-resolution mass spectrum would provide a highly accurate mass measurement, which can be used to confirm the elemental composition. Fragmentation patterns, observed in tandem MS (MS/MS) experiments, can provide further structural confirmation. Common fragmentation pathways for acetylated sugars involve the cleavage of glycosidic bonds and the loss of acetyl groups.

Section 4: Complementary Analytical Techniques

While mass spectrometry directly measures molecular weight, other analytical techniques are crucial for confirming the overall structure and purity of β-D-glucosamine tetraacetate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, coupling constants, and integration of the peaks in the NMR spectrum serve as a fingerprint for the compound. For β-D-glucosamine tetraacetate hydrochloride, the anomeric proton (H-1) is a key diagnostic signal, and its chemical shift and coupling constant can confirm the β-configuration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of β-D-glucosamine tetraacetate hydrochloride would show characteristic absorption bands for the amine salt, ester carbonyl groups (from the acetates), and C-O bonds.

Conclusion

The molecular weight of β-D-glucosamine tetraacetate hydrochloride, a critical parameter for its use in research and development, is theoretically calculated to be 383.78 g/mol based on its chemical formula, C₁₄H₂₂ClNO₉. This fundamental property is experimentally confirmed with high accuracy using mass spectrometry. A comprehensive analytical approach, including NMR and IR spectroscopy, is essential to fully characterize the molecule and ensure its purity, thereby upholding the principles of scientific integrity and enabling its successful application in the synthesis of complex carbohydrates and other bioactive compounds.

References

  • PubChem. 1,3,4,6-Tetra-o-acetyl-beta-d-glucosamine. National Center for Biotechnology Information. [Link][1]

  • Dang, C.-H., Nguyen, C.-H., Nguyen, T.-D., & Im, C. (2014). Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives. RSC Advances, 4(1), 253-259. [Link]

  • Horton, D. (1966). 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-α-D-GLUCOPYRANOSYL CHLORIDE. Organic Syntheses, 46, 1. [Link]

  • Inouye, Y., Onodera, K., Kitaoka, S., & Hirano, S. (1956). A Simplified Preparation of N-Acetyl-D-glucosamine. Journal of the American Chemical Society, 78(18), 4722–4723. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Purification of Synthesized β-D-Glucosamine, 1,3,4,6-Tetraacetate, Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Glycoscience Research

In the fields of drug development, glycobiology, and diagnostics, the purity of carbohydrate-based building blocks is paramount. β-D-Glucosamine, 1,3,4,6-tetraacetate, hydrochloride is a key intermediate in the synthesis of a wide array of bioactive molecules, including aminoglycoside antibiotics, enzyme inhibitors, and components of synthetic vaccines. The presence of impurities, such as anomeric isomers (the α-anomer), incompletely acetylated species, or residual starting materials, can significantly impact the stereoselectivity and yield of subsequent glycosylation reactions, leading to complex mixtures that are challenging and costly to separate. This document provides a comprehensive guide to the purification of β-D-glucosamine, 1,3,4,6-tetraacetate, hydrochloride, emphasizing the rationale behind the chosen methodologies to ensure the highest degree of purity for demanding research applications.

Understanding the Synthetic Landscape and Potential Impurities

The synthesis of β-D-glucosamine, 1,3,4,6-tetraacetate, hydrochloride typically originates from D-glucosamine hydrochloride. A common synthetic route involves the peracetylation of D-glucosamine hydrochloride, which can lead to a mixture of α and β anomers of the pentaacetate derivative. Subsequent selective deacetylation at the anomeric position followed by hydrochlorination, or other synthetic strategies, can generate the desired product.

Common Impurities Encountered:

  • α-Anomer: The thermodynamic product of many acetylation reactions, the α-anomer of glucosamine tetraacetate hydrochloride is a common impurity that can be difficult to separate due to its similar polarity to the β-anomer.

  • Under-acetylated Glucosamine Derivatives: Incomplete acetylation results in a mixture of mono-, di-, and tri-acetylated glucosamine hydrochlorides. These are generally more polar and can often be removed by recrystallization or chromatography.

  • Over-acetylated Products: While less common for the target compound, side reactions can sometimes lead to undesired products.

  • Residual Solvents and Reagents: Pyridine, acetic anhydride, and other reagents used in the synthesis must be effectively removed.

  • Degradation Products: The acidic conditions of the hydrochloride formation can potentially lead to some degradation if not carefully controlled.

The choice of purification strategy is dictated by the scale of the synthesis and the nature of the primary impurities. For research-scale preparations, a combination of recrystallization and column chromatography is often the most effective approach.

Purification Strategies: A Multi-pronged Approach

A robust purification strategy for β-D-glucosamine, 1,3,4,6-tetraacetate, hydrochloride involves a sequential process designed to remove different classes of impurities at each stage.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Cascade Crude Crude Synthesized Product (Mixture of anomers, under-acetylated species, reagents, and solvents) Recrystallization Recrystallization (Removes bulk of α-anomer and polar impurities) Crude->Recrystallization Primary Purification Chromatography Silica Gel Chromatography (Separates remaining anomers and close-running impurities) Recrystallization->Chromatography Secondary Purification (if required) Final_Product Pure β-D-Glucosamine, 1,3,4,6-Tetraacetate, Hydrochloride Recrystallization->Final_Product If sufficient purity is achieved Chromatography->Final_Product

Caption: A typical workflow for the purification of β-D-glucosamine, 1,3,4,6-tetraacetate, hydrochloride.

Protocol 1: Recrystallization for Bulk Purification

Recrystallization is a powerful technique for removing impurities with different solubility profiles from the desired compound. For β-D-glucosamine, 1,3,4,6-tetraacetate, hydrochloride, a mixed solvent system is often effective. The goal is to find a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain in solution.

Rationale: The choice of an ethanol/diethyl ether solvent system leverages the moderate solubility of the hydrochloride salt in ethanol and its insolubility in diethyl ether. Heating the ethanolic solution dissolves the product, and upon cooling, the pure β-anomer preferentially crystallizes. The less soluble α-anomer and more polar, under-acetylated impurities tend to remain in the mother liquor.

Step-by-Step Protocol:
  • Dissolution: In a fume hood, dissolve the crude β-D-glucosamine, 1,3,4,6-tetraacetate, hydrochloride in a minimal amount of hot absolute ethanol. Stir continuously to aid dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Slowly add diethyl ether to the hot ethanolic solution until the solution becomes slightly turbid. This indicates the saturation point has been reached.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in a refrigerator (2-8 °C) for several hours or overnight. Slow cooling is crucial for the formation of well-defined crystals and efficient purification.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any residual mother liquor.[1]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Presentation: Expected Outcomes of Recrystallization

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to yellowish powderWhite crystalline solid
Purity (by HPLC) 85-95%>98%
Melting Point Broad rangeSharp, ~197-200 °C
Yield -70-85% (typical)

Protocol 2: High-Resolution Purification by Silica Gel Column Chromatography

For instances where recrystallization does not provide the desired level of purity, or for the separation of stubborn impurities like the α-anomer, silica gel column chromatography is the method of choice. The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase (eluent).

Rationale: The acetylated glucosamine hydrochloride is a polar molecule. A moderately polar eluent system, such as a mixture of dichloromethane and methanol, will allow for the elution of the target compound from the silica gel column. By gradually increasing the polarity of the eluent, impurities can be selectively eluted before or after the desired product. The slightly different spatial arrangement of the acetyl groups in the α and β anomers can lead to different interactions with the silica surface, enabling their separation.

Step-by-Step Protocol:
  • Column Packing: Prepare a silica gel slurry in the initial, less polar eluent (e.g., 98:2 dichloromethane:methanol). Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the partially purified product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique often results in better resolution than "wet loading."

  • Elution: Begin eluting the column with the initial solvent mixture. Collect fractions and monitor the elution profile using Thin Layer Chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of methanol (e.g., from 2% to 5% methanol in dichloromethane). This will help to elute the more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure β-anomer. A common visualization technique for these compounds on TLC is staining with a p-anisaldehyde solution followed by gentle heating.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation: Typical Chromatographic Parameters

ParameterValue
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Dichloromethane:Methanol gradient (e.g., 98:2 to 95:5)
Detection TLC with p-anisaldehyde stain
Expected Purity >99%

Purity Assessment: Ensuring Quality and Reproducibility

Validation of purity is a critical final step. A combination of analytical techniques should be employed to confirm the identity and purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to quantify the purity and detect any remaining impurities.[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of the β-anomer and for identifying any structural isomers or other impurities. The coupling constant of the anomeric proton in the 1H NMR spectrum is a key indicator of the stereochemistry (typically a larger coupling constant for the β-anomer).[1]

  • Melting Point Analysis: A sharp melting point within the expected range is a good indicator of high purity.[1]

  • Optical Rotation: Measurement of the specific rotation can help to confirm the enantiomeric purity of the compound.[1]

Conclusion

The purification of β-D-glucosamine, 1,3,4,6-tetraacetate, hydrochloride is a multi-step process that requires careful attention to detail. By understanding the nature of potential impurities and applying the principles of recrystallization and chromatography, researchers can obtain a highly pure product that is suitable for the most demanding synthetic applications. The protocols outlined in this application note provide a robust framework for achieving this goal, ensuring the reliability and reproducibility of subsequent research endeavors.

References

  • Dang, C., Nguyen, C., Nguyen, T., & Im, C. (2015). Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives. RSC Advances, 5(10), 7239-7245. [Link]

  • PubChem. (n.d.). 1,3,4,6-Tetra-o-acetyl-beta-d-glucosamine. Retrieved from [Link]

  • Ghasemi, S., et al. (2021). The effect of D-(+)-glucosamine, N-acetyl-D-glucosamine and tetraethylene glycol on the stability of oxytocin in aqueous solution. Pharmazie, 76(10), 480-483. [Link]

  • Zhang, J., et al. (2012). Synthesis of a 3-hydroxyl- free N-acetyl glucosamine disaccharide. Arkivoc, 2012(6), 90-100. [Link]

  • Li, Y., et al. (2015). Determination of glucosamine and its derivatives released from photocrosslinked gelatin hydrogels using HPLC. Biomedical Chromatography, 29(11), 1733-1739. [Link]

  • SIELC Technologies. (n.d.). ELSD-HPLC Method for Analysis of Glucosamine (Hydrochloride) on Primesep S Column. Retrieved from [Link]

  • Wang, Y., et al. (2023). Scalable Synthesis of Versatile Rare Deoxyamino Sugar Building Blocks from d-Glucosamine. The Journal of Organic Chemistry, 88(10), 6547–6563. [Link]

  • S-M. Wu. (2007). Liquid Chromatographic Analysis of Glucosamine in Commercial Dietary Supplements Using Indirect Fluorescence Detection. Journal of Chromatographic Science, 45(3), 144-148. [Link]

Sources

Troubleshooting & Optimization

Common issues with the stability of acetylated glucosamine solutions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for acetylated glucosamine (GlcNAc) solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common stability issues encountered during experimentation. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the stability of N-acetylglucosamine solutions.

1. What is the shelf-life of a prepared N-acetylglucosamine aqueous solution?

The stability of an N-acetylglucosamine (GlcNAc) solution is highly dependent on the storage temperature and pH. For short-term storage, it is recommended to prepare fresh solutions daily.[1] If longer-term storage is necessary, sterile-filtered aqueous stock solutions can be stable for up to 6 months when stored at -20°C.

2. My N-acetylglucosamine solution has turned yellow. What is the cause and is it still usable?

A yellow discoloration in your GlcNAc solution can indicate degradation or contamination. If the GlcNAc was produced via enzymatic hydrolysis, residual components from the growth medium, such as yeast extract or peptone, can impart a yellow color.[2] In such cases, the solution can often be decolorized using activated carbon.

For solutions prepared from high-purity crystalline GlcNAc, a yellow or brownish tint may suggest the occurrence of Maillard reactions, especially if the solution was exposed to high temperatures or contains primary amines (e.g., in certain cell culture media). It is also possible that oxidative degradation is occurring. It is generally recommended to discard discolored solutions to avoid introducing unknown variables into your experiments.

3. I'm seeing precipitation in my N-acetylglucosamine solution. How can I resolve this?

Precipitation in a GlcNAc solution is most commonly due to exceeding its solubility limit at a given temperature. The solubility of GlcNAc in water is positively correlated with temperature.[3][4] If precipitation occurs upon cooling, gentle warming of the solution can help redissolve the GlcNAc. Ensure that the concentration of your solution does not exceed the solubility at your intended storage or experimental temperature.

The solubility of GlcNAc in water is approximately 25%.[5] In a neutral buffer like PBS (pH 7.2), the solubility is around 5 mg/mL.[1]

4. What is the optimal pH for storing N-acetylglucosamine solutions?

While GlcNAc is generally stable, its stability can be influenced by pH. Strong acidic conditions, particularly at elevated temperatures, can lead to the hydrolysis of the acetyl group, converting GlcNAc to glucosamine.[5] For general use, it is advisable to prepare and store GlcNAc solutions in a buffer that is compatible with your experimental system, typically in the neutral pH range. If your application requires a different pH, it is best to prepare the solution fresh before use. Some studies have shown that acetate buffers at a pH of 4.5 can be a suitable environment for molecules in the presence of GlcNAc, suggesting that slightly acidic conditions may be tolerated, though the choice of buffer is also a critical factor.[6]

5. How should I prepare a sterile N-acetylglucosamine solution for cell culture?

Given that GlcNAc is a sugar derivative, its solutions are susceptible to microbial growth. To prepare a sterile solution for cell culture, dissolve the high-purity GlcNAc powder in your desired cell culture medium or a balanced salt solution (e.g., PBS). Then, sterilize the solution by passing it through a 0.22 µm syringe filter. It is recommended to prepare single-use aliquots to minimize the risk of contamination from repeated handling.

Troubleshooting Guide

This section provides a more detailed approach to troubleshooting common issues with GlcNAc solution stability.

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of N-acetylglucosamine in solution.

Explanation of Causality: The stability of the amide linkage in GlcNAc can be compromised under certain conditions, leading to the formation of glucosamine and acetic acid. This can alter the effective concentration of GlcNAc and introduce impurities that may affect your experimental outcome.

Troubleshooting Workflow:

Workflow for Troubleshooting Inconsistent Results

Experimental Protocol: Verifying N-acetylglucosamine Concentration and Purity by HPLC

This protocol is adapted from the United States Pharmacopoeia (USP) method for N-acetylglucosamine assay.[2]

  • Mobile Phase Preparation:

    • Prepare a buffer solution by dissolving 3.5 g of dibasic potassium phosphate in 1 L of water.

    • Add 0.25 mL of ammonium hydroxide to the buffer solution.

    • Adjust the pH to 7.5 with phosphoric acid.

    • The mobile phase consists of a 75:25 (v/v) mixture of acetonitrile and the prepared buffer.

  • Standard Solution Preparation:

    • Prepare a standard solution of USP N-Acetylglucosamine reference standard at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Preparation:

    • Prepare your GlcNAc solution to a theoretical concentration of 1 mg/mL in the same diluent as the standard.

  • Chromatographic Conditions:

    • Column: Amino-propyl bonded phase column (e.g., Chromolith® Performance NH2 or equivalent).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 195 nm.

    • Injection Volume: 2 µL.

  • Analysis:

    • Inject the standard and sample solutions.

    • Compare the peak area of the GlcNAc peak in your sample to that of the standard to determine the actual concentration.

    • Assess the chromatogram for the presence of degradation products, such as glucosamine.

Issue 2: Visible Changes in the Solution (Color, Haze, or Particulates)

Possible Causes: Chemical degradation, microbial contamination, or precipitation.

Explanation of Causality: As previously mentioned, a yellow color can indicate chemical degradation. Haze or the presence of particulates can be a sign of microbial growth or that the solubility limit has been exceeded.

Troubleshooting Decision Tree:

G cluster_0 Observation cluster_1 Potential Cause & Action start Visible Change in Solution color_change Yellowing/Browning start->color_change haze Haze/Cloudiness start->haze precipitate Precipitate/Crystals start->precipitate degradation Chemical Degradation Action: Discard and prepare fresh solution. color_change->degradation microbial Microbial Contamination Action: Discard, use sterile technique, and filter sterilize new solution. haze->microbial solubility Exceeded Solubility Action: Gently warm to redissolve. Consider diluting the solution. precipitate->solubility

Troubleshooting Visible Solution Changes

Data Summary Table

ParameterRecommended ConditionRationale & Reference
Storage Temperature -20°C for long-term (up to 6 months)Minimizes chemical degradation and microbial growth.
2-8°C for short-term (prepare fresh daily)Reduces the rate of degradation compared to room temperature.[1]
pH of Solution Neutral (or as required by experiment)Strong acids can cause deacetylation.[5]
Solvent High-purity water, buffer, or cell culture mediaGlcNAc has high solubility in water.[5]
Sterilization 0.22 µm filtrationPrevents microbial contamination without heat-induced degradation.
Light Exposure Store in amber vials or protect from lightGeneral best practice to prevent potential photodegradation.

In-Depth Scientific Discussion: The Chemistry of N-acetylglucosamine Instability

The primary routes of N-acetylglucosamine degradation in aqueous solutions are hydrolysis and, to a lesser extent, oxidation and Maillard reactions.

1. Hydrolysis:

The amide bond in GlcNAc is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, although it is more stable than the glycosidic bonds in polysaccharides. Acid-catalyzed hydrolysis involves the protonation of the amide oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process results in the cleavage of the N-acetyl group, yielding glucosamine and acetic acid.

G GlcNAc N-acetylglucosamine Glucosamine Glucosamine GlcNAc->Glucosamine Hydrolysis AceticAcid Acetic Acid GlcNAc->AceticAcid Hydrolysis H_plus H+ (Acid) H_plus->Glucosamine Heat Heat Heat->Glucosamine

Acid-Catalyzed Hydrolysis of N-acetylglucosamine

2. Oxidative Degradation:

While less studied for GlcNAc as a monosaccharide, polysaccharides containing GlcNAc, such as hyaluronic acid, are known to be degraded by reactive oxygen species (ROS).[7] It is plausible that similar oxidative mechanisms could affect free GlcNAc, potentially leading to the formation of various oxidation products and contributing to solution instability and color changes.

3. Maillard Reaction:

In the presence of amino acids or proteins, the reducing sugar end of GlcNAc can participate in Maillard reactions, especially when heated. This non-enzymatic browning reaction can lead to the formation of a complex mixture of products, often resulting in a yellow or brown discoloration of the solution.

References

  • Chen, J. K., Shen, C. R., & Liu, C. L. (2010). N-Acetylglucosamine: Production and Applications. Marine Drugs, 8(9), 2493–2516. [Link]

  • Ghasemisarabbadieh, M., Al-Mezrak, C., & Löbenberg, R. (2021). The effect of D-(+)-glucosamine, N-acetyl-D-glucosamine and tetraethylene glycol on the stability of oxytocin in aqueous solution. Pharmazie, 76(10), 481-485. [Link]

  • Li, Y., Zhang, Z., Chen, S., et al. (2023). Protective Effect of Resolvin D1, D2, and Their Methyl Esters on Oxidative Stress and Hyaluronidase—Induced Hyaluronic Acid Degradation. Antioxidants, 12(3), 632. [Link]

  • Wang, Y., Chen, J., Li, L., et al. (2022). Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents from 283.15 to 323.15 K. ACS Omega, 7(5), 4455-4464. [Link]

  • Nuniek Herdyastuti, & Sari Edi Cahyaningrum. (2019). Effect of Solvents on the Production of N-Acetyl Glucosamine as a Result of Enzymatic Hydrolysis of Chitin from Shrimp Shell Waste. International Journal of Science and Research (IJSR), 8(12), 133-136. [Link]

  • Wikipedia contributors. (2023, December 27). N-Acetylglucosamine. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

  • Zhang, H., & Li, R. (2019). Method for separation and purification of n-acetylglucosamine. U.S. Patent No. 11,555,049 B2. Washington, DC: U.S.

Sources

Technical Support Center: Optimizing Reaction Conditions for Glucosamine Acetylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-acetylation of glucosamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this fundamental reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for high yield and purity.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles and practices of glucosamine acetylation.

Q1: What is the fundamental principle of selective N-acetylation of glucosamine?

The selective N-acetylation of glucosamine hinges on the differential reactivity of the primary amine group (-NH₂) at the C-2 position compared to the hydroxyl groups (-OH) at other positions. The amine group is a stronger nucleophile than the hydroxyl groups under neutral or slightly basic conditions. This allows it to preferentially attack the electrophilic carbonyl carbon of an acetylating agent, like acetic anhydride, to form a stable amide bond. The key is to control the reaction conditions to favor this N-acetylation over the competing O-acetylation of the hydroxyl groups.

Q2: What are the most common acetylating agents, and how do I choose one?

Acetic anhydride is the most widely used and cost-effective acetylating agent for this reaction.[1][2][3] It is highly reactive and efficient. Other acylating agents can be used for introducing different acyl groups, but for producing N-acetylglucosamine (GlcNAc), acetic anhydride is the standard. The choice is primarily dictated by its reactivity, availability, and the specific requirements of the reaction scale and desired purity.

Q3: My starting material is glucosamine hydrochloride. Do I need to convert it to the free base first?

Yes, it is highly recommended. Glucosamine is often commercially available as its more stable hydrochloride salt.[4] The presence of the hydrochloride salt means the amine group is protonated (-NH₃⁺), rendering it non-nucleophilic and thus unreactive towards acetylation. To initiate the reaction, the free amine must be liberated. This is typically achieved by treating the hydrochloride salt with a base. Common methods include using sodium methoxide in methanol or an ion-exchange resin like Dowex 1 (carbonate form).[1][5] Failure to effectively neutralize the hydrochloride salt is a primary cause of reaction failure.

Q4: What is the impact of pH on the reaction?

While not always explicitly controlled with a buffer, the effective pH of the reaction medium is critical. The reaction requires the glucosamine's amino group to be in its free, unprotonated form (-NH₂) to act as a nucleophile.[6] In acidic conditions, the amine is protonated (-NH₃⁺) and unreactive. In strongly alkaline conditions, the hydroxyl groups can become deprotonated to form alkoxides, which are potent nucleophiles, increasing the risk of undesirable O-acetylation. Therefore, the reaction is typically run under conditions that are neutral to slightly basic to ensure the amine is free without significantly activating the hydroxyls. The addition of a base to glucosamine hydrochloride starting material serves to bring the reaction into this favorable pH range.

Q5: What are the safety considerations when working with acetic anhydride and other reagents?

Acetic anhydride is corrosive, a lachrymator (causes tearing), and reacts exothermically with water and alcohols. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction itself can be exothermic, especially during the addition of acetic anhydride, and should be cooled to prevent overheating.[4] Solvents like methanol and pyridine are flammable and toxic; consult their respective Safety Data Sheets (SDS) before use.

Troubleshooting Guide

This guide is structured to address specific issues you may encounter during your glucosamine acetylation experiments.

Problem 1: Low or No Yield of N-acetylglucosamine
Possible Cause Underlying Logic Suggested Solution
Ineffective neutralization of glucosamine hydrochloride. The amine group is protonated and cannot act as a nucleophile.Ensure stoichiometric or a slight excess of base (e.g., sodium methoxide) is used to generate the free amine. Confirm the removal of the resulting salt (e.g., NaCl) by filtration.[5]
Presence of water in the reaction. Acetic anhydride readily hydrolyzes to acetic acid in the presence of water, consuming the reagent.Use anhydrous solvents and ensure the glucosamine starting material is dry. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[4]
Insufficient acetylating agent. A stoichiometric amount of acetic anhydride is required to acetylate all the glucosamine.Use a slight excess (e.g., 1.1 to 1.5 equivalents) of acetic anhydride to drive the reaction to completion.[4][5]
Reaction temperature too low. While cooling is necessary to control the exotherm, excessively low temperatures can slow the reaction rate significantly.Maintain the temperature in a controlled range, often between 0°C and room temperature, depending on the specific protocol.[4][5]

Workflow and Troubleshooting Logic for Low Yield

The following diagram illustrates a typical experimental workflow and a decision tree for troubleshooting low product yield.

LowYieldTroubleshooting cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Low Yield Start Start with Glucosamine HCl FreeBase Generate Free Base (e.g., NaOMe in MeOH) Start->FreeBase Filter Filter Salt (e.g., NaCl) FreeBase->Filter Acetylation Add Acetic Anhydride (Controlled Temp) Filter->Acetylation Reaction Stir for Reaction Completion Acetylation->Reaction Crystallize Crystallize Product Reaction->Crystallize Isolate Isolate & Dry Product Crystallize->Isolate CheckYield Low Yield Observed Isolate->CheckYield Analyze CheckStart Check Starting Material: - Is it Glucosamine HCl? - Was it neutralized? CheckYield->CheckStart CheckReagents Check Reagents: - Anhydrous solvents? - Molar ratio of Ac₂O? CheckYield->CheckReagents CheckTemp Check Conditions: - Reaction temperature? - Reaction time? CheckYield->CheckTemp SolutionNeutralize Action: Ensure complete neutralization of HCl salt. CheckStart->SolutionNeutralize Yes/Incomplete SolutionReagents Action: Use anhydrous solvents and 1.1-1.5 eq. of Ac₂O. CheckReagents->SolutionReagents Issues Found SolutionTemp Action: Optimize temperature (e.g., 0-15°C) and time. CheckTemp->SolutionTemp Suboptimal

Caption: Workflow for glucosamine acetylation and troubleshooting low yield.

Problem 2: Product is Impure (Presence of Side Products)
Possible Cause Underlying Logic Suggested Solution
O-acetylation. At higher temperatures or with a large excess of acetic anhydride, the less reactive hydroxyl groups can also be acetylated, leading to di- or poly-acetylated products.[1]Maintain a low reaction temperature (e.g., below 20°C, preferably 0-10°C) and add the acetic anhydride slowly to control the exothermic reaction.[4] Avoid using a large excess of the acetylating agent.
Residual Solvents or Reagents. Solvents like pyridine or bases like tributylamine can be difficult to remove and may co-crystallize with the product, leading to a bitter taste and impurities.[1]After crystallization, wash the product thoroughly with a solvent in which the product is insoluble but the impurities are soluble (e.g., cold ethanol or isopropanol).[2] Recrystallization from a suitable solvent system (e.g., water/ethanol) can significantly improve purity.[5]
Incomplete Reaction. Unreacted glucosamine remains in the final product.Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if necessary until the starting material is fully consumed.

Data Summary and Protocols

Comparison of Common Acetylation Conditions

The following table summarizes conditions from various established protocols, highlighting key parameters that influence reaction outcomes.

ParameterMethod 1 (Methanol/Base)Method 2 (Pyridine/Base)Method 3 (Aqueous Methanol)
Starting Material Glucosamine HClGlucosamineGlucosamine HCl
Solvent MethanolPyridine10% Methanol in Water
Base Sodium Methoxide[5]Tributylamine[1]Dowex 1 Resin (carbonate form)[1]
Acetylating Agent Acetic Anhydride (1.5-2.0 eq)[5]Acetic AnhydrideAcetic Anhydride
Temperature Room Temperature[5]Not specified, likely cooledNot specified, likely cooled
Reported Yield Quantitative[5]>70%[1]43%[1]
Key Feature Simple, high yield.High purity after purification.Avoids strong soluble bases.
Detailed Experimental Protocol: N-acetylation of Glucosamine Hydrochloride in Methanol

This protocol is a robust and high-yielding method adapted from established procedures.[5]

Materials:

  • D-Glucosamine hydrochloride

  • Anhydrous Methanol

  • Sodium metal

  • Acetic anhydride

  • Fume hood and appropriate PPE

Procedure:

  • Preparation of Sodium Methoxide Solution: In a fume hood, carefully add sodium metal (1 equivalent relative to glucosamine HCl) in small pieces to anhydrous methanol under stirring. Allow the sodium to dissolve completely. Caution: This reaction is exothermic and produces flammable hydrogen gas.

  • Generation of Free Glucosamine: Add D-glucosamine hydrochloride to the sodium methoxide solution in methanol. Stir the suspension. A fine precipitate of sodium chloride will form.

  • Removal of Salt: Filter the mixture to remove the precipitated sodium chloride. Wash the salt cake with a small amount of cold, anhydrous methanol to recover any trapped product.

  • Acetylation: Transfer the filtrate (which contains the free glucosamine in a supersaturated solution) to a reaction flask equipped with a stir bar and placed in an ice-water bath to maintain a temperature of 0-10°C.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution while carefully monitoring the temperature.

  • Reaction: After the addition is complete, allow the mixture to stir for 1-2 hours at low temperature. Crystallization of N-acetyl-D-glucosamine often begins during this time.

  • Crystallization: Allow the reaction to stand, preferably overnight in a refrigerator, to complete the crystallization process.

  • Isolation and Purification: Collect the crystalline product by filtration. Wash the crystals with cold methanol or ethanol to remove any soluble impurities. Dry the product under vacuum. The resulting N-acetyl-D-glucosamine should be of high purity.

Mechanistic Overview of Selective N-Acetylation

The diagram below outlines the key steps in the selective N-acetylation of glucosamine, emphasizing the role of the base in activating the substrate.

Caption: Key steps in the selective N-acetylation of glucosamine.

References

  • Chen, J. K., Shen, C. R., & Liu, C. L. (2010). N-Acetylglucosamine: Production and Applications. Marine Drugs, 8(9), 2493–2516. [Link]

  • Kamerling, J. P. (2007). Method for preparing N-acetylglucosamine. U.S. Patent No. 7,511,134 B1. Washington, DC: U.S.
  • Li, J., & Su, Z. (2020). Method for separation and purification of n-acetylglucosamine. U.S. Patent No. 11,555,049 B2. Washington, DC: U.S.
  • Inouye, Y., Onodera, K., Kitaoka, S., & Hirano, S. (1956). A Simplified Preparation of N-Acetyl-D-glucosamine. Bulletin of the Institute for Chemical Research, Kyoto University, 34(5-6), 270-273. [Link]

  • Wikipedia contributors. (2024). Chitosan. In Wikipedia, The Free Encyclopedia. [Link]

  • Deng, Z., L-l, W., & Chen, J. (2023). Recent advancement of glucosamine and N-acetyl glucosamine production using microorganisms: A review. Journal of Industrial Microbiology and Biotechnology, 50(1), kuad020. [Link]

Sources

Technical Support Center: Purification of Acetylated Sugar Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for acetylated sugar derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with these essential but often challenging molecules. Acetyl groups are workhorse protecting groups in carbohydrate chemistry, yet their lability and influence on molecular properties can introduce significant purification hurdles.

This resource moves beyond simple protocols to explain the why behind the challenges and solutions. Here, you will find field-tested insights, troubleshooting guides for common issues, and detailed protocols to help you achieve high purity for your acetylated sugar derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of acetylated sugars so challenging?

The primary challenges stem from a combination of factors:

  • Anomerization: Acetylation reactions often produce a mixture of α and β anomers at the anomeric center (C1).[1][2] These diastereomers can have very similar polarities, making their separation by chromatography difficult. The choice of catalyst during the acetylation reaction significantly influences the anomeric ratio.[3]

  • Acetyl Group Lability: Acetyl groups are esters and are susceptible to hydrolysis (deacetylation) under both acidic and basic conditions.[4] Even the silica gel used in chromatography can be sufficiently acidic to cause partial deacetylation if exposure is prolonged.

  • Acetyl Group Migration: Under certain conditions (acidic, basic, or even neutral), acetyl groups can migrate between hydroxyl positions on the sugar ring.[5] This can lead to a complex mixture of constitutional isomers that are extremely difficult to separate.

  • Similar Polarity of Byproducts: Incomplete acetylation results in partially acetylated products whose polarities might be close to other impurities, complicating chromatographic separation.

Q2: How do I choose between normal-phase and reversed-phase chromatography?

For fully acetylated sugars, which are significantly less polar than their parent carbohydrates, normal-phase chromatography on silica gel is the standard and most effective method.[3][6] The non-polar nature of these compounds allows for the use of less polar solvent systems like hexane/ethyl acetate or toluene/ethyl acetate, which provide excellent resolving power on silica.

Reversed-phase chromatography (e.g., C18) is generally less suitable for peracetylated sugars because their high hydrophobicity would require highly organic mobile phases, leading to poor retention and separation.[7] However, it can be a viable option for more polar, partially acetylated derivatives or for removing highly non-polar, greasy byproducts.

Q3: My acetylated sugar looks pure by TLC, but the NMR is complex. What's happening?

This is a classic issue and usually points to the presence of unresolved anomers . The α and β anomers often have very similar Rf values on TLC and may appear as a single, slightly elongated spot. However, ¹H NMR spectroscopy is highly sensitive to the stereochemistry at the anomeric center.[8] The anomeric proton (H1) of the α and β isomers will appear as two distinct doublets with different chemical shifts and coupling constants, and other ring protons will also be duplicated throughout the spectrum.[1][9]

Q4: Can I use basic conditions during my workup?

Extreme caution is advised. Acetyl groups are readily cleaved by bases like sodium hydroxide, potassium carbonate, or even milder bases if heated.[4][10] For neutralization, a mild wash with saturated aqueous sodium bicarbonate (NaHCO₃) is generally acceptable at cold temperatures, but prolonged contact should be avoided. If your molecule is particularly sensitive, washing with cold water and drying over sodium sulfate is a safer alternative. For complete deacetylation, a catalytic amount of sodium methoxide in methanol (Zemplén conditions) is highly effective.[4]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Multiple Spots on TLC After Acetylation Reaction

Q: My reaction is complete, but the TLC plate shows three or more spots. What are they and how do I get rid of them?

A: Symptom: A TLC of the crude reaction mixture shows the desired product spot, a spot at the baseline, and potentially one or more spots between the baseline and the product.

Potential Causes & Solutions:

  • Cause: Incomplete reaction. The spot at or near the baseline is likely unreacted or partially acetylated starting material, which is much more polar.

    • Solution: Ensure you are using a sufficient excess of your acetylating agent (e.g., acetic anhydride) and catalyst. Monitor the reaction by TLC until the starting material spot has completely disappeared. For sterically hindered hydroxyl groups, longer reaction times or a more potent catalyst system may be required.

  • Cause: Deacetylation during workup. If you used a basic wash (e.g., NaHCO₃) and allowed the phases to sit for too long or at room temperature, some of your product may have been hydrolyzed back to a more polar, partially acetylated derivative.

    • Solution: Always perform aqueous workups, especially basic washes, at 0 °C and as quickly as possible. Minimize the time your compound spends in the biphasic mixture.

  • Cause: Formation of multiple anomers and isomers. As discussed in the FAQs, you will likely form both α and β anomers.[1] If acetyl migration occurs, additional isomers can form.

    • Solution: This is an inherent challenge of the chemistry. The primary solution is effective purification, typically via flash column chromatography. Careful selection of the solvent system is critical to resolve these closely related spots.

Problem 2: Product Decomposes on the Silica Gel Column

Q: I see streaking on my TLC plate and my yield from column chromatography is very low. I suspect my compound is degrading on the column. What should I do?

A: Symptom: The purified fractions show new, more polar spots on TLC that were not in the crude mixture. The overall recovery of mass from the column is poor.

Potential Causes & Solutions:

  • Cause: Acidity of silica gel. Standard silica gel is slightly acidic (pH ~6-7) but can have localized acidic sites that catalyze the hydrolysis of acetyl groups, especially for sensitive substrates.

    • Solution 1 (Neutralization): Deactivate the silica gel by adding a small amount of a non-nucleophilic base, like triethylamine or pyridine (~0.1-1% v/v), to your chromatography eluent.[11] This will neutralize the acidic sites and prevent on-column degradation.

    • Solution 2 (Alternative Stationary Phase): For extremely sensitive compounds, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a bonded-phase silica (like diol or amino-propylated silica).[12]

  • Cause: Prolonged column run time. The longer your compound resides on the silica, the greater the opportunity for degradation.

    • Solution: Optimize your chromatography to be as efficient as possible. Use a slightly more polar solvent system to decrease the retention time (aim for an Rf of ~0.2-0.3 for your target compound). Use pressure (flash chromatography) to speed up the elution. Avoid leaving a column to run overnight.

Problem 3: Cannot Separate Anomers

Q: My product is a mixture of α and β anomers that co-elute during column chromatography. How can I separate them?

A: Symptom: ¹H NMR of the "purified" product clearly shows two sets of signals corresponding to two anomers, but they appear as a single spot on TLC and cannot be resolved by standard flash chromatography.

Potential Causes & Solutions:

  • Cause: Insufficient resolving power of the solvent system/stationary phase.

    • Solution 1 (Solvent System Optimization): The key is to find a solvent system that maximizes the small polarity difference between the anomers. Systematically screen different solvent systems. Hexane/ethyl acetate is a common starting point. Try switching to toluene/ethyl acetate or dichloromethane/acetone, as changing the solvent can alter the interactions with the silica surface and improve separation. Running a very slow, shallow gradient can also effectively resolve closely eluting compounds.

    • Solution 2 (Recrystallization): If the anomers will not separate chromatographically, recrystallization is an excellent alternative if your compound is crystalline.[13] Often, one anomer will crystallize preferentially, leaving the other in the mother liquor. Screen various solvents (e.g., ethanol, ethyl acetate/hexanes, isopropanol) to find conditions that yield high-purity crystals.

    • Solution 3 (Preparative HPLC): If both chromatography and recrystallization fail and isomeric purity is absolutely critical, preparative normal-phase HPLC offers much higher resolving power than flash chromatography and may be able to separate the anomers.

Data & Protocols

Table 1: Recommended TLC Stains for Acetylated Sugars
StainPreparationProcedureResult
p-Anisidine Phthalate 1.23 g p-anisidine and 1.66 g phthalic acid in 100 mL 95% ethanol.[14]Dip or spray the plate, then heat gently with a heat gun until spots appear.Provides color differentiation: hexoses appear green, pentoses red-violet, etc.[14] Less effective for fully acetylated sugars. Best for detecting polar impurities.
Hanessian's Stain (Ceric Molybdate) Solution A: 2.5 g ammonium molybdate, 1 g ceric sulfate in 25 mL conc. H₂SO₄ and 475 mL H₂O.Dip or spray the plate, then heat strongly with a heat gun.Excellent general-purpose stain for most organic compounds, including acetylated sugars. Spots appear as dark blue/black against a pale background.
Permanganate Stain (KMnO₄) 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL H₂O.Dip or spray the plate. No heating required.Stains compounds that can be oxidized. Acetylated sugars will appear as yellow/brown spots against a purple background. The stain is not very stable.
Diagram 1: General Purification Workflow

This diagram outlines the standard decision-making process for purifying a crude acetylated sugar product.

G crude Crude Acetylated Sugar Mixture tlc_analysis Analyze by TLC (Multiple Solvent Systems) crude->tlc_analysis decision_spots Multiple Spots? tlc_analysis->decision_spots flash_chrom Flash Column Chromatography decision_spots->flash_chrom Yes nmr_analysis Analyze by ¹H NMR decision_spots->nmr_analysis No (Single Spot) decision_anomers Anomers Separable by TLC? combine_pure Combine Pure Fractions & Evaporate decision_anomers->combine_pure Yes recrystallize Attempt Recrystallization decision_anomers->recrystallize No (Co-elute) flash_chrom->decision_anomers combine_pure->nmr_analysis decision_purity Product Pure? nmr_analysis->decision_purity final_product Pure Product decision_purity->final_product Yes decision_purity->recrystallize No (Anomers Present) recrystallize->nmr_analysis hplc Consider Preparative HPLC recrystallize->hplc Fails

Caption: A typical workflow for the purification and analysis of acetylated sugars.

Protocol 1: Flash Column Chromatography of Per-O-acetylated Glucose

This protocol is a representative example for purifying a fully acetylated monosaccharide.

1. Preparation:

  • Select Eluent: Based on TLC analysis, prepare a solvent system that provides an Rf value of 0.2-0.3 for the target compound. A common starting point is 3:1 Hexane:Ethyl Acetate. If the compound is sensitive to acid, add 0.1% triethylamine to the eluent.
  • Pack Column: Dry-pack a silica gel column of appropriate size. Wet the column with the least polar solvent (hexane) and then equilibrate with the starting eluent mixture.
  • Prepare Sample: Dissolve the crude product (~1 g) in a minimal amount of dichloromethane or toluene. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (e.g., acetone), adding silica, and evaporating the solvent to a fine, dry powder.

2. Loading and Elution:

  • Wet Loading: Carefully apply the concentrated sample solution to the top of the silica bed.
  • Dry Loading: Carefully add the silica-adsorbed sample to the top of the column.
  • Begin elution with the selected solvent system. Apply positive pressure (flash) to achieve a steady flow rate.

3. Fraction Collection and Analysis:

  • Collect fractions of a consistent volume.
  • Analyze fractions by TLC. Spot every few fractions on a single TLC plate to track the elution profile.
  • Use an appropriate stain (e.g., Hanessian's) to visualize the spots.
  • Combine fractions that contain only the pure product.

4. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.
  • Place the resulting solid or oil under high vacuum to remove residual solvent.
  • Obtain a final mass and calculate the yield. Confirm purity by ¹H NMR.
Diagram 2: Troubleshooting Decision Tree

This diagram helps diagnose and solve common purification problems.

G start Problem Encountered issue What is the issue? start->issue purity_issue Low Purity / Yield issue->purity_issue Purity purity_symptom Symptom? purity_issue->purity_symptom streaking Streaking on TLC / Low Column Yield purity_symptom->streaking Streaking multiple_spots Multiple Spots in Crude Product purity_symptom->multiple_spots Multiple Spots anomers Anomers in Final Product purity_symptom->anomers Anomers solution_streaking Cause: On-column decomposition Solution: Add Et₃N to eluent or use neutral alumina. streaking->solution_streaking solution_spots Cause: Incomplete reaction Solution: Increase reaction time or excess of reagents. multiple_spots->solution_spots solution_anomers Cause: Co-elution Solution: Optimize eluent, recrystallize, or use HPLC. anomers->solution_anomers

Caption: A decision tree for troubleshooting common purification challenges.

References

  • Hudson, C. S., & Dale, J. K. (1915). A COMPARISON OF THE OPTICAL ROTATORY POWERS OF THE ALPHA AND BETA FORMS OF CERTAIN ACETYLATED DERIVATIVES OF GLUCOSE. Journal of the American Chemical Society, 37(6), 1264–1270. [Link]

  • Bajracharya, A., & Basnet, A. (2025). Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. Asian Journal of Chemistry, 37(11), 2766-2772. [Link]

  • Dick, W. E., & Weisleder, D. (1969). The location of acetylated positions in partially acetylated mono- and disaccharides. Canadian Journal of Chemistry, 47(6), 845-855. [Link]

  • Bajracharya, A., & Basnet, A. (2025). Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. ResearchGate. [Link]

  • Liang, J., Cheng, Z., Wang, L., Zhu, H., Gao, S., & Zhang, X. (2012). Synthesis of Several Sugar Acetates and their Structures Characterization. Advanced Materials Research, 554-556, 1215-1218. [Link]

  • The Organic Chemistry Tutor. (2024, May 10). Lec10 - Alkylation and Acetylation of Sugars. YouTube. [Link]

  • Enobakhare, G. (2025). How can one remove an acetyl protecting group from an acetylated sugar?. ResearchGate. [Link]

  • Micheel, F., & Schweppe, H. (1954). THIN LAYER CHROMATOGRAPHY OF CARBOHYDRATE ACETATES. Microchimica Acta, 42(1), 53-61. [Link]

  • Chen, H., et al. (2023). Biomass Deacetylation at Moderate Solid Loading Improves Sugar Recovery and Succinic Acid Production. Fermentation, 9(3), 235. [Link]

  • Hanson, S. R., Culyba, E. K., Hsu, T. L., & Wong, C. H. (2011). N-Acetylated amino sugars: the dependence of NMR 3 J (HNH2)-couplings on conformation, dynamics and solvent. Journal of the American Chemical Society, 133(43), 17384–17397. [Link]

  • Teledyne ISCO. (2023). Purification of simple carbohydrates with flash chromatography. Teledyne Labs. [Link]

  • Alexandru, V., & Bahrim, G. (2019). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. Separations, 6(4), 54. [Link]

  • Wikipedia. (2023). Nuclear magnetic resonance spectroscopy of carbohydrates. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

Sources

Technical Support Center: Enhancing the Aqueous Solubility of Peracetylated Monosaccharides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols for increasing the aqueous solubility of peracetylated monosaccharides. Peracetylation, the process of replacing all hydroxyl groups with acetyl esters, renders monosaccharides highly hydrophobic, posing significant challenges for their application in aqueous environments common in biological assays and pharmaceutical formulations. This document outlines three primary strategies to overcome this limitation: chemical modification through deacetylation, and formulation-based approaches including cyclodextrin complexation and liposomal encapsulation.

Understanding the Challenge: The Hydrophobicity of Peracetylated Monosaccharides

Monosaccharides are typically highly water-soluble due to their multiple hydroxyl groups, which readily form hydrogen bonds with water. Peracetylation replaces these polar hydroxyl groups with nonpolar acetyl groups, drastically increasing the molecule's lipophilicity and consequently decreasing its aqueous solubility. For instance, while glucose is freely soluble in water, the aqueous solubility of its peracetylated form, β-D-glucose pentaacetate, is reported to be as low as 1.5 mg/mL.[1] Similarly, β-D-galactose pentaacetate is described as insoluble in water.[2][3][4] This poor solubility limits their use in many biological and pharmaceutical applications.

This guide will walk you through the principles, protocols, and troubleshooting for three effective methods to address this challenge.

Frequently Asked Questions (FAQs)

Q1: Why are my peracetylated monosaccharides not dissolving in my aqueous buffer?

Peracetylated monosaccharides are highly hydrophobic due to the replacement of polar hydroxyl groups with non-polar acetyl groups. This chemical modification significantly reduces their ability to form hydrogen bonds with water, leading to poor aqueous solubility.

Q2: What are the main strategies to increase the aqueous solubility of these compounds?

There are three primary approaches:

  • Chemical Modification (Deacetylation): Selectively or fully removing the acetyl groups to restore the polar hydroxyl groups.

  • Cyclodextrin Inclusion Complexation: Encapsulating the hydrophobic peracetylated monosaccharide within the hydrophobic cavity of a cyclodextrin molecule.

  • Liposomal Encapsulation: Incorporating the peracetylated monosaccharide into the lipid bilayer of a liposome.

Q3: Which method is best for my application?

The choice of method depends on your specific experimental needs:

  • Deacetylation is suitable when the acetyl groups are not required for the final application and you need a fully soluble, unmodified sugar.

  • Cyclodextrin complexation is a good choice for creating a stable, soluble complex that can be easily prepared and used in various aqueous solutions.

  • Liposomal encapsulation is ideal for drug delivery applications where the compound needs to be protected and delivered to a specific target.

Q4: Will these methods affect the stability of my peracetylated monosaccharide?

  • Deacetylation intentionally modifies the compound.

  • Cyclodextrin complexation and liposomal encapsulation are non-covalent formulation approaches that protect the encapsulated molecule and can improve its stability in aqueous environments.[5] However, the stability of the formulation itself (the complex or the liposome) needs to be considered.[6][7]

Method 1: Chemical Modification - Deacetylation

Deacetylation is the most direct way to increase the aqueous solubility of peracetylated monosaccharides by restoring the hydrophilic hydroxyl groups. The Zemplén deacetylation is a classic and efficient method for this purpose.[8][9]

Mechanism of Zemplén Deacetylation

Zemplén deacetylation is a transesterification reaction catalyzed by a catalytic amount of sodium methoxide in methanol. The methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the acetyl group. This results in the formation of a tetrahedral intermediate, which then collapses to release the deacetylated hydroxyl group and methyl acetate. The reaction is driven to completion by the large excess of methanol.

Experimental Protocol: Zemplén Deacetylation of Peracetylated Monosaccharides

This protocol is a general guideline for the complete deacetylation of a peracetylated monosaccharide.

Materials:

  • Peracetylated monosaccharide

  • Anhydrous methanol (MeOH)

  • Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M) or solid sodium methoxide

  • Dowex® 50WX8 or similar acidic ion-exchange resin

  • Thin-layer chromatography (TLC) supplies (e.g., silica plates, appropriate solvent system)

Procedure:

  • Dissolve the peracetylated monosaccharide in anhydrous methanol (approximately 5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of sodium methoxide. A common starting point is 0.1 equivalents relative to the number of acetyl groups. For a peracetylated hexose (5 acetyl groups), this would be 0.5 equivalents relative to the sugar.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC. The deacetylated product will have a much lower Rf value (be more polar) than the starting material.

  • Once the reaction is complete (typically 1-4 hours), neutralize the reaction by adding acidic ion-exchange resin until the pH of the solution is neutral (check with pH paper).

  • Filter off the resin and wash it with a small amount of methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude deacetylated monosaccharide.

  • The product can be further purified by recrystallization or chromatography if necessary.

Troubleshooting Guide: Deacetylation
Problem Possible Cause Solution
Incomplete reaction Insufficient catalyst or reaction time.Add a small additional amount of NaOMe solution and continue to monitor by TLC. Ensure the methanol is anhydrous, as water can consume the catalyst.
Side product formation In some cases, acyl migration can occur, especially with partial deacetylation.For complete deacetylation, this is less of an issue. If partial deacetylation is desired, more specialized selective deprotection protocols are needed.[2]
Difficulty in purification Residual salts from neutralization.Ensure complete neutralization with the ion-exchange resin. If salts persist, purification by silica gel chromatography may be necessary.
Workflow Diagram: Deacetylation

Deacetylation_Workflow start Dissolve Peracetylated Monosaccharide in MeOH add_cat Add Catalytic NaOMe at 0°C start->add_cat react Stir at Room Temperature (Monitor by TLC) add_cat->react neutralize Neutralize with Acidic Ion-Exchange Resin react->neutralize filter_concentrate Filter and Concentrate neutralize->filter_concentrate purify Purify Product (if necessary) filter_concentrate->purify end Deacetylated, Water-Soluble Monosaccharide purify->end Cyclodextrin_Workflow start Dissolve Cyclodextrin in Water (with heat) mix Slowly Mix Solutions with Vigorous Stirring start->mix dissolve_guest Dissolve Peracetylated Monosaccharide in Ethanol dissolve_guest->mix react Stir for Several Hours mix->react precipitate Cool to Precipitate the Complex react->precipitate collect_dry Filter, Wash, and Dry the Complex precipitate->collect_dry end Soluble Inclusion Complex Powder collect_dry->end

Caption: Workflow for Cyclodextrin Inclusion Complexation.

Method 3: Liposomal Encapsulation

Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core. Hydrophobic molecules, such as peracetylated monosaccharides, can be incorporated into the lipid bilayer, effectively shielding them from the aqueous environment and allowing for their dispersion in aqueous media. [10]

Mechanism of Liposomal Encapsulation

During the formation of liposomes, phospholipids self-assemble into bilayers in an aqueous environment to minimize the exposure of their hydrophobic tails to water. When a hydrophobic drug is present during this process, it partitions into the hydrophobic core of the lipid bilayer. The resulting liposomes are colloidal particles that can be stably dispersed in water.

Experimental Protocol: Liposomal Encapsulation by Thin-Film Hydration

This protocol describes a common method for preparing liposomes containing a hydrophobic compound. The lipid composition and drug-to-lipid ratio are critical parameters that should be optimized for each specific application. [11] Materials:

  • Peracetylated monosaccharide

  • Phospholipid (e.g., phosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., chloroform or a chloroform/methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Dissolve the phospholipid, cholesterol, and the peracetylated monosaccharide in the organic solvent in a round-bottom flask. A common starting molar ratio for phospholipid to cholesterol is 2:1. The drug-to-lipid ratio can be varied, for example, from 1:10 to 1:50 (w/w). [8]2. Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator.

  • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer and agitating the flask. This is typically done at a temperature above the phase transition temperature of the lipid.

  • The resulting suspension of multilamellar vesicles (MLVs) can be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) by sonication or extrusion through polycarbonate membranes of a defined pore size.

  • Remove the unencapsulated peracetylated monosaccharide by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

  • The final liposomal formulation can be characterized for particle size, zeta potential, encapsulation efficiency, and stability.

Troubleshooting Guide: Liposomal Encapsulation
Problem Possible Cause Solution
Low encapsulation efficiency Poor partitioning of the drug into the lipid bilayer. Drug-to-lipid ratio is too high.Optimize the lipid composition. Some lipids may have a higher affinity for the drug. Decrease the initial drug-to-lipid ratio. [12]
Liposome aggregation Unfavorable surface charge. High concentration of liposomes.Include a charged lipid (e.g., a small amount of a negatively charged phospholipid) to increase electrostatic repulsion. Work with more dilute suspensions.
Instability/leakage of drug The lipid bilayer is too fluid. The drug is disrupting the bilayer structure.Increase the cholesterol content to make the bilayer more rigid. Choose a phospholipid with a higher phase transition temperature. [10]
Workflow Diagram: Liposomal Encapsulation

Liposome_Workflow start Dissolve Lipids and Drug in Organic Solvent create_film Create Thin Film by Rotary Evaporation start->create_film hydrate Hydrate Film with Aqueous Buffer create_film->hydrate downsize Downsize Vesicles (Sonication/Extrusion) hydrate->downsize purify Purify Liposomes (Remove Free Drug) downsize->purify end Aqueous Dispersion of Drug-Loaded Liposomes purify->end

Caption: Workflow for Liposomal Encapsulation.

Summary of Methods

Method Principle Advantages Disadvantages
Deacetylation Covalent modification to restore polar hydroxyl groups.Results in a truly water-soluble molecule.The original compound is modified.
Cyclodextrin Complexation Non-covalent encapsulation in a hydrophobic cavity.Simple to prepare, stable complexes, can be lyophilized.Limited by the size of the cyclodextrin cavity and the stoichiometry of the complex.
Liposomal Encapsulation Partitioning into the lipid bilayer of vesicles.High loading capacity for hydrophobic drugs, suitable for drug delivery.More complex preparation, potential for instability and drug leakage.

References

  • Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. PMC - NIH. Available at: [Link]

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available at: [Link]

  • Complexes of peracetylated cyclodextrin in a non-aqueous aprotic medium: the role of residual water. RSC Publishing. Available at: [Link]

  • (PDF) Aggregation of cyclodextrins: An explanation of the abnormal solubility of ?. ResearchGate. Available at: [Link]

  • (PDF) Liposome Formulations of Hydrophobic Drugs. ResearchGate. Available at: [Link]

  • De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2). NCBI. Available at: [Link]

  • beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702. PubChem - NIH. Available at: [Link]

  • De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2). NCBI. Available at: [Link]

  • Very low encapsulation efficiency in liposomes: what could be going wrong and how to optimize? | ResearchGate. Available at: [Link]

  • (PDF) Regioselective monodeprotection of peracetylated carbohydrates. ResearchGate. Available at: [Link]

  • The significance of drug-to-lipid ratio to the development of optimized liposomal formulation. PubMed. Available at: [Link]

  • Effects of drug hydrophobicity on liposomal stability. PubMed. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]

  • Sci-Hub: Anomalous Zemplén deacylation reactions of 2-O-acyl-3-O-alkyl or -3-O-glycosyl derivatives of d-galactose and d-glucose: synthesis of O-α-d-mannopyranosyl-(1→4)-O-α-l-rhamnopyranosyl-(1→3). Sci-Hub. Available at: [Link]

  • The significance of drug-to-lipid ratio to the development of optimized liposomal formulation. PubMed. Available at: [Link]

  • Effect of peracetylation on the conformation of ?-cyclodextrin | Request PDF. ResearchGate. Available at: [Link]

  • Aggregation versus inclusion complexes to solubilize drugs with cyclodextrins. A case study using sulphobutylether-β-cyclodextrins and remdesivir. PMC - NIH. Available at: [Link]

  • Efficient Drug Delivery of Paclitaxel Glycoside: A Novel Solubility Gradient Encapsulation into Liposomes Coupled with Immunoliposomes Preparation. PLOS. Available at: [Link]

  • Stability Aspects of Liposomes. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Graphviz tutorial. YouTube. Available at: [Link]

  • OPTIMIZATION OF FORMULATION PARAMETERS FOR PREPARATION OF DOCETAXEL LOADED NANOSTRUCTURED LIPID CARRIERS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI. Available at: [Link]

  • Influence of β-Cyclodextrin on the Overall Antioxidant Activity and DPPH· Reaction Kinetics of Fresh Raspberry (Rubus idaeus L.) and Dehydrated Strawberry (Fragaria × ananassa Duch.) Extracts. MDPI. Available at: [Link]

  • Green Chemistry. RSC Publishing. Available at: [Link]

  • Conformation of Peracetylated Cyclodextrins. J-STAGE. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. WJBPHS. Available at: [Link]

  • Recent Advancements in Polymer/Liposome Assembly for Drug Delivery: From Surface Modifications to Hybrid Vesicles. MDPI. Available at: [Link]

  • Using Inclusion Complexes with Cyclodextrins To Explore the Aggregation Behavior of a Ruthenium Metallosurfactant. ACS Publications. Available at: [Link]

  • Liposomal Drug Delivery System - A Concise Review. Acta Scientific. Available at: [Link]

  • Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. MDPI. Available at: [Link]

  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. ijpsr.com. Available at: [Link]

  • Steps of deacetylation process. | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Liposome Stability and Storage Testing. CD Formulation. Available at: [Link]

  • Zemplén deacetylation. Chemistry Online. Available at: [Link]

  • Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives. Canadian Center of Science and Education. Available at: [Link]

  • Stability of Liposomal Formulations in Physiological Conditions for Oral Drug Delivery. Taylor & Francis. Available at: [Link]

  • (PDF) Efficient Drug Delivery of Paclitaxel Glycoside: A Novel Solubility Gradient Encapsulation into Liposomes Coupled with Immunoliposomes Preparation. ResearchGate. Available at: [Link]

  • Engineering Optimized Nanostructured Lipid Carriers for Astaxanthin: A Response Surface Methodology Approach. Dove Medical Press. Available at: [Link]

  • Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review. PubMed. Available at: [Link]

  • Building diagrams using graphviz | Chad's Blog. Available at: [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available at: [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

  • Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology (JPST). Available at: [Link]

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Preventing the degradation of beta-Glucosamine, tetraacetate, hydrochloride during storage.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilizing β-D-Glucosamine Acetate Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth technical information and practical advice for preventing the degradation of β-D-Glucosamine, tetraacetate, hydrochloride and related acetylated glucosamine compounds during storage and handling. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to ensure the integrity of your valuable reagents and experimental outcomes.

Acetylated sugars like β-D-Glucosamine, tetraacetate, hydrochloride are powerful tools in glycobiology and drug development, but their ester linkages present a stability challenge. Understanding the mechanisms of degradation is the first step toward prevention.

Troubleshooting Guide: Identifying and Resolving Degradation

This section addresses specific issues you might encounter, providing causal explanations and corrective actions.

Q1: I opened a new vial of β-D-Glucosamine, tetraacetate, hydrochloride, and it appears clumpy and slightly sticky, not like the fine crystalline powder I expected. What happened?

A1: This is a classic sign of moisture absorption. Acetylated carbohydrates are often hygroscopic, meaning they readily attract and absorb water from the atmosphere[1][2]. The presence of hydroxyl and carboxyl groups, even when acetylated, contributes to this property[1]. When the powder absorbs moisture, it can lead to clumping and may initiate the primary degradation pathway: hydrolysis.

  • Causality: The ester bonds of the acetate groups are susceptible to hydrolysis, a reaction where water molecules break the bonds, converting the acetates back into hydroxyl groups and releasing acetic acid[3]. This process can be catalyzed by trace amounts of acid or base[3]. Even ambient humidity can be sufficient to start this process on the surface of the solid material, causing the particles to stick together.

  • Immediate Action: Immediately place the vial in a desiccator containing a fresh, active desiccant (e.g., silica gel or Drierite). Do not heat the compound to dry it, as this can accelerate degradation.

  • Long-Term Prevention: Always store the compound in a tightly sealed container, preferably with a secondary seal like paraffin film, inside a desiccator. For long-term storage, placing the sealed container in a freezer at -20°C is recommended to slow down any potential chemical reactions[4][5].

Q2: My analytical results (HPLC, NMR) show multiple unexpected peaks that I suspect are degradation products. What are these, and how can I confirm?

A2: The unexpected peaks are most likely partially deacetylated forms of the parent compound. Hydrolysis of the four acetate esters does not happen all at once. It's a stepwise process, leading to a mixture of tri-acetyl, di-acetyl, and mono-acetyl glucosamine derivatives, and eventually, glucosamine hydrochloride.

  • Causality: Each acetate group can be hydrolyzed independently. The resulting mixture of compounds will have different polarities, leading to distinct peaks in a reverse-phase HPLC analysis or a more complex spectrum in NMR. The released acetic acid can also appear in your analysis and may further catalyze the degradation of the remaining compound[3].

  • Confirmation Workflow:

    • Analyze a Fresh Standard: If possible, analyze a freshly opened, properly stored vial of the same compound to confirm your analytical method is sound and to have a reference chromatogram/spectrum.

    • LC-MS Analysis: The most effective way to identify the impurities is through Liquid Chromatography-Mass Spectrometry (LC-MS). The degradation products will have molecular weights corresponding to the loss of one or more acetyl groups (mass of an acetyl group, C₂H₂O, is ~42.01 Da).

    • Spiking Experiment: If you have access to glucosamine hydrochloride, you can "spike" your degraded sample with it. An increase in the area of one of the impurity peaks would confirm it as the fully deacetylated product.

  • Prevention: This level of degradation suggests significant exposure to moisture or inappropriate solvent conditions. Never store the compound in aqueous solutions for more than a day[4]. If making stock solutions in organic solvents like DMSO or DMF, use anhydrous grade solvents and purge the vial with an inert gas (like argon or nitrogen) before sealing to displace moisture and oxygen[4].

Q3: I dissolved the compound in a buffer to make a stock solution, and the pH of the solution dropped overnight. Is this related to degradation?

A3: Yes, a drop in pH is a strong indicator of degradation.

  • Causality: The hydrolysis of each acetate ester group releases one molecule of acetic acid[3]. As the compound degrades in your buffered solution, the concentration of acetic acid increases. If the buffering capacity is exceeded, the overall pH of the solution will decrease. This creates a feedback loop, as the increasingly acidic conditions can further accelerate the rate of hydrolysis[6][7].

  • Action: Discard the solution. Aqueous solutions of this compound are not recommended for storage beyond a single day[4]. Prepare fresh solutions immediately before use. If you must prepare a solution in advance, use an anhydrous organic solvent and store it under inert gas at -20°C or -80°C for short periods, after performing a small-scale stability test to validate the timeframe.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for solid β-D-Glucosamine, tetraacetate, hydrochloride?

A: Based on supplier recommendations and chemical principles, the optimal conditions are designed to minimize exposure to moisture, heat, and light.

Parameter Short-Term Storage (Weeks) Long-Term Storage (Months-Years) Rationale
Temperature 2-8°C (Refrigerator)-20°C or below (Freezer)[4][5]Reduces the kinetic rate of hydrolysis and other potential degradation reactions.
Atmosphere Dry, in a desiccatorDry, under an inert gas (Argon/Nitrogen)Prevents contact with atmospheric moisture, the primary driver of hydrolysis[8][9].
Container Tightly sealed glass vialTightly sealed glass vial with paraffin filmGlass is inert. A tight seal prevents moisture ingress[8].
Light Protected from light (Amber vial/box)Protected from light (Amber vial/box)While hydrolysis is the main concern, UV light can potentially catalyze degradation in some organic molecules.

Q: Can I store this compound in a DMSO stock solution? For how long?

A: Yes, stock solutions in anhydrous DMSO are preferable to aqueous solutions. However, their stability is not indefinite.

  • Recommendation: Prepare a concentrated stock in anhydrous DMSO, aliquot it into smaller volumes in tightly sealed vials (to avoid repeated freeze-thaw cycles and moisture introduction), and store at -20°C or -80°C. We do not recommend storing aqueous solutions for more than one day[4]. A stability of at least 4 years is suggested for the solid compound when stored at -20°C[4]. For solutions, it is best practice to conduct your own stability study for your specific concentration and storage conditions. A simple study would involve analyzing an aliquot weekly or monthly via HPLC to check for the appearance of degradation peaks.

Q: How do I properly handle the compound to prevent contamination and degradation during weighing?

A: Proper handling is crucial.

  • Allow the container to equilibrate to room temperature for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Open the container and perform the weighing in a low-humidity environment if possible, such as a glove box or a balance with a draft shield.

  • Work quickly to minimize the time the powder is exposed to the air.

  • After weighing, tightly reseal the container, wrap with paraffin film, and return it to its recommended storage condition (e.g., desiccator in a freezer).

Visualizing the Problem: Degradation and Troubleshooting

Understanding the chemical process and the logical steps to troubleshoot it can ensure the integrity of your experiments.

Primary Degradation Pathway: Hydrolysis

The diagram below illustrates the primary degradation mechanism: the stepwise hydrolysis of the acetate ester groups.

G cluster_0 Degradation via Hydrolysis A β-D-Glucosamine, tetraacetate, HCl (Parent Compound) B Tri-acetate Intermediate + Acetic Acid A->B + H₂O C Di-acetate Intermediate + Acetic Acid B->C + H₂O D ...and so on C->D + H₂O E Glucosamine HCl (Final Product) D->E + H₂O

Caption: Stepwise hydrolysis of acetylated glucosamine.

Troubleshooting Workflow for Suspected Degradation

This flowchart provides a logical sequence of steps to diagnose and address potential compound degradation.

G Start Observe Anomaly (e.g., clumping, poor results, extra peaks) CheckStorage Step 1: Review Storage - Temperature? - Desiccated? - Sealed? Start->CheckStorage PurityAnalysis Step 2: Perform Purity Analysis (e.g., HPLC, LC-MS) CheckStorage->PurityAnalysis Compare Compare to Reference Standard or Historical Data PurityAnalysis->Compare Degraded Result: Degradation Confirmed Compare->Degraded Mismatched NotDegraded Result: Compound is Stable (Investigate other experimental variables) Compare->NotDegraded Matched Action Action: Discard Degraded Stock. Implement Correct Storage Protocols. Degraded->Action

Caption: A logical workflow for troubleshooting compound integrity.

Experimental Protocols

Protocol 1: Aliquoting and Storing a New Bottle of Solid Compound

  • Preparation: Prepare clean, dry, amber glass vials appropriate for the desired aliquot size. Label them clearly. Have paraffin film ready.

  • Equilibration: Remove the main stock bottle from the freezer and allow it to sit on the benchtop for at least 30-60 minutes to reach room temperature.

  • Weighing: In a low-humidity environment, quickly weigh the desired amount of powder into each of the new vials.

  • Inert Gas Purge (Optional but Recommended): Gently flush the headspace of each new vial with a stream of dry argon or nitrogen for 5-10 seconds.

  • Sealing: Immediately cap each vial tightly. Wrap the cap-vial interface securely with paraffin film to create a secondary moisture barrier.

  • Storage: Place the newly created aliquots and the main stock bottle into a laboratory desiccator containing fresh desiccant. Place the desiccator in a -20°C freezer for long-term storage.

Protocol 2: Purity Assessment by HPLC

This is a general guideline; specific parameters must be optimized for your system.

  • Sample Preparation:

    • Carefully prepare a ~1 mg/mL solution of your compound in a suitable solvent (e.g., Acetonitrile/Water mixture).

    • Prepare a similar solution from a new, unopened vial to serve as a reference standard.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or TFA can be a starting point).

    • Detection: UV detector at a low wavelength (e.g., 210-220 nm) or an Evaporative Light Scattering Detector (ELSD).

  • Analysis: Inject both the test sample and the reference standard. Compare the chromatograms. The appearance of new, more polar (earlier eluting) peaks in your test sample relative to the standard is indicative of hydrolytic degradation. The presence of glucosamine can be confirmed by various analytical methods, including HPLC with derivatization[10][11][12][13].

By implementing these rigorous storage and handling protocols, you can significantly extend the shelf-life of your acetylated glucosamine reagents and ensure the reproducibility and accuracy of your scientific work.

References

  • Chemistry LibreTexts. (2020, July 30). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Chen, R. L. C. (2006). Determination of glucosamine content in nutraceuticals by capillary electrophoresis using in-capillary OPA labeling techniques. Journal of Food and Drug Analysis, 14(2), 203-206. Retrieved from [Link]

  • Estillore, A. D., et al. (2017). Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic sea spray aerosol particles. Physical Chemistry Chemical Physics, 19(31), 21101-21111. Retrieved from [Link]

  • Indiana Sugars. (2023, October 16). Techniques for Long Term Storage of Sugar. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 24). Key Reactions Of Sugars: Glycosylation and Protection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters - Protecting Groups. Retrieved from [Link]

  • Sahu, J. K., et al. (2021). A green analytical method for the determination of glucosamine using FTIR spectrophotometry. Journal of Applied Pharmaceutical Science, 11(6), 143-149. Retrieved from [Link]

  • Utah State University Extension. (n.d.). Storing Sugars. Retrieved from [Link]

  • Wang, L., et al. (2020). Determination of glucosamine and galactosamine in food by liquid chromatography with pre-column derivatization. Cogent Food & Agriculture, 6(1). Retrieved from [Link]

  • Zhou, Y., et al. (2010). Liquid Chromatographic Analysis of Glucosamine in Commercial Dietary Supplements Using Indirect Fluorescence Detection. Journal of Chromatographic Science, 48(1), 57-61. Retrieved from [Link]

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Technical Support Center: Interpreting Unexpected Results in Metabolic Glycan Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Metabolic Glycan Engineering (MGE). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected outcomes in their MGE experiments. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific literature to help you understand the "why" behind your results and provide actionable solutions.

Section 1: Troubleshooting Low or No Incorporation of Unnatural Monosaccharides

This is one of the most common challenges in MGE. A weak or absent signal after the bioorthogonal ligation step can be frustrating, but a systematic approach can often pinpoint the issue.

Question: I don't see any signal after labeling my cells with an unnatural sugar and performing the click chemistry reaction. What should I do first?

Answer: The first step is to systematically verify your reagents and the fundamental steps of your experiment. Often, the issue lies in a simple technical aspect rather than a complex biological problem.

Troubleshooting Workflow for No Signal

NoSignalWorkflow start No Signal Detected reagent_check 1. Reagent Integrity Check start->reagent_check protocol_review 2. Protocol & Calculation Review reagent_check->protocol_review Reagents OK sugar_check Is the unnatural sugar analog in date and stored correctly? reagent_check->sugar_check Check Sugar click_reagents_check Are the click chemistry reagents (e.g., copper, ligand, dye-alkyne) active and stored correctly? reagent_check->click_reagents_check Check Click Reagents positive_control 3. System Positive Control protocol_review->positive_control Protocol OK concentration_check Were the final concentrations of the sugar and click reagents correct? protocol_review->concentration_check Check Concentrations incubation_check Were incubation times and conditions (temp, light protection) followed correctly? protocol_review->incubation_check Check Conditions biological_issue 4. Investigate Biological Factors positive_control->biological_issue Controls Work cell_line_control Test a cell line known to have high metabolic uptake for your sugar (e.g., Jurkat, CHO). positive_control->cell_line_control Test with Control Cells chemical_control Perform the click reaction on a known azide- or alkyne-functionalized surface (e.g., a coated slide). positive_control->chemical_control Test Click Reaction CytotoxicityWorkflow start Decreased Viability Observed dose_response 1. Perform Dose-Response Viability Assay (e.g., MTT) start->dose_response sub_dose Identify max non-toxic concentration dose_response->sub_dose time_course 2. Perform Time-Course Viability Assay sub_time Identify max non-toxic incubation time time_course->sub_time optimize_conditions 3. Optimize Experimental Conditions change_analog Consider alternative sugar analog optimize_conditions->change_analog check_purity Verify purity of sugar analog optimize_conditions->check_purity sub_dose->time_course sub_time->optimize_conditions

Caption: Workflow for troubleshooting unexpected cytotoxicity in MGE.

Section 3: Investigating Unexpected Phenotypic Changes

Introducing an unnatural sugar can sometimes lead to unintended changes in cell behavior, such as altered adhesion, migration, or differentiation. [1]This occurs because cell surface glycans are critical mediators of cell-cell and cell-matrix interactions. [2]

Question: My cells look different or are behaving differently after treatment with the unnatural sugar. How can I determine if this is an off-target effect?

Answer: This is an important observation, as it suggests the unnatural glycan is altering the normal biology of the cell. It's crucial to characterize these changes and include appropriate controls.

Recommended Controls for Phenotypic Changes:

  • Untreated Control: Cells that have not been exposed to the unnatural sugar. This is your baseline.

  • Vehicle Control: Cells treated with the same solvent used to dissolve the unnatural sugar (e.g., DMSO or ethanol).

  • Natural Sugar Control: Cells treated with the corresponding natural sugar (e.g., N-acetylmannosamine if you are using an analog like Ac4ManNAz) at the same concentration. This helps to distinguish effects of the chemical modification from the effects of simply increasing the flux through the metabolic pathway.

If you still observe a phenotypic change with the unnatural sugar that is not present in the controls, it is likely a specific consequence of the modified glycan. This can be a valuable scientific finding in itself, but it's important to be aware of it when interpreting the results of your primary experiment.

Section 4: Detailed Protocols

Protocol 1: Dose-Response and Time-Course for Unnatural Sugar Incorporation

Objective: To determine the optimal concentration and incubation time for maximal unnatural sugar incorporation without cytotoxicity.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Unnatural sugar analog (e.g., Ac4ManNAz)

  • Click chemistry reagents (e.g., DBCO-PEG4-AF488 for copper-free click)

  • Flow cytometer

  • 96-well plates

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will keep them in the logarithmic growth phase for the duration of the experiment.

  • Dose-Response Setup:

    • Prepare a serial dilution of your unnatural sugar analog in complete medium. A good starting range is often 0, 1, 5, 10, 25, 50, 100, and 200 µM.

    • Replace the medium in the wells with the medium containing the different concentrations of the sugar analog.

    • Incubate for a set period (e.g., 48 hours).

  • Time-Course Setup:

    • Use the optimal concentration determined from the dose-response experiment.

    • Treat the cells and incubate for different durations (e.g., 0, 12, 24, 48, 72 hours).

  • Cell Harvest and Labeling:

    • At each time point or after the dose-response incubation, harvest the cells.

    • Wash the cells twice with cold PBS containing 1% BSA.

    • Perform the copper-free click reaction by incubating the cells with the DBCO-fluorophore conjugate (e.g., 10-20 µM in PBS) for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with cold PBS + 1% BSA.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.

    • Analyze the fluorescence intensity on a flow cytometer.

    • Plot the mean fluorescence intensity (MFI) against the concentration or time.

Protocol 2: MTT Assay for Cell Viability

Objective: To quantify cell viability after treatment with the unnatural sugar analog.

Materials:

  • Cells treated as in the dose-response and time-course experiment above.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Perform Dose-Response/Time-Course: Set up your experiment in a 96-well plate as described in Protocol 1.

  • Add MTT Reagent: At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilize Formazan:

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well.

    • Mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm.

  • Analyze Data: Normalize the absorbance values to the untreated control wells to calculate the percentage of viable cells.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Can I use the same concentration of unnatural sugar for all my cell lines?

    • A: It is not recommended. Metabolic efficiency varies greatly between cell lines, so it is best practice to perform a dose-response curve for each new cell line. [3]

  • Q: My click chemistry reaction is not working, even on my positive control. What could be the problem?

    • A: Check the stability and storage of your reagents. Copper(I) is easily oxidized, and some fluorescent dyes are light-sensitive. Prepare fresh solutions and protect them from light and oxygen. For CuAAC, ensure your reducing agent (e.g., sodium ascorbate) is fresh.

  • Q: How do I know if my signal is specific?

    • A: Always include a control where cells are not treated with the unnatural sugar but are subjected to the entire click chemistry and analysis workflow. This will reveal any non-specific binding of your detection reagent.

  • Q: Can I perform metabolic glycan engineering in vivo?

    • A: Yes, MGE has been successfully used in animal models. [4]However, this requires careful consideration of the pharmacokinetics of the sugar analog and potential systemic effects. [5]

References

  • Zhou, Y., Chen, X., & Wu, P. (2022). The Applications of Metabolic Glycoengineering. Frontiers in Cell and Developmental Biology. [Link]

  • Almaraz, R. T., Aich, U., Khanna, H. S., et al. (2012). Metabolic oligosaccharide engineering with N-acyl functionalized ManNAc analogs: cytotoxicity, metabolic flux, and glycan-display considerations. Biotechnology and Bioengineering, 109(4), 992–1006. [Link]

  • Nagasundaram, M., Horstkorte, R., & Gnanapragassam, V. S. (2020). Sialic acid metabolic engineering of breast cancer cells interferes with adhesion and migration. Molecules, 25(11), 2632. [Link]

  • Staudt, M., O'Reilly, M. K., & Palaniappan, K. K. (2020). A metabolically engineered spin-labeling approach for studying glycans on cells. RSC Chemical Biology, 1(4), 296-304. [Link]

  • Du, J., & Yarema, K. J. (2010). Metabolic glycoengineering: a new vision for the manipulation of the cell surface. Current opinion in biotechnology, 21(5), 634-41. [Link]

  • Wratil, P. R., Horstkorte, R., & Reutter, W. (2016). Metabolic Glycoengineering. In The Sugar Code (pp. 235-246). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Griffin, M. E., & Hsieh-Wilson, L. C. (2016). Glycan engineering for cell and developmental biology. Cell chemical biology, 23(1), 108-121. [Link]

  • Späte, A. K., Pahl, A., & Sieber, S. A. (2021). Metabolic Engineering Optimizes Bioorthogonal Glycan Labeling in Living Cells. ChemRxiv. [Link]

  • Shu, S., Li, C., & Wu, P. (2021). Metabolic Engineering Optimizes Bioorthogonal Glycan Labeling in Living Cells. ResearchGate. [Link]

  • Hudak, J. E., & Bertozzi, C. R. (2014). Glycoengineering (Part 1): Metabolic Glycoengineering. Current Protocols in Chemical Biology, 6(1), 17-31. [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature chemical biology, 1(1), 13-21. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

  • Späte, A. K., Pahl, A., & Sieber, S. A. (2021). Metabolic Engineering Optimizes Bioorthogonal Glycan Labeling in Living Cells. ChemRxiv. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of α- and β-Anomers of Acetylated Glucosamine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Anomeric Question in Glycoscience

N-acetyl-D-glucosamine (GlcNAc) is a fundamental monosaccharide that serves as a critical building block in a vast array of complex carbohydrates, from the structural polymer chitin to the intricate glycans that adorn cell surfaces. The orientation of the hydroxyl group at the anomeric carbon (C1) gives rise to two distinct diastereomers, or anomers: the α-anomer, where the C1-hydroxyl group is in an axial position, and the β-anomer, where it is equatorial. This seemingly subtle stereochemical difference has profound implications for the three-dimensional structure, and consequently, the biological function and reactivity of GlcNAc-containing molecules. For researchers in drug development and glycobiology, the ability to accurately identify and quantify these anomers is not merely an academic exercise; it is a prerequisite for understanding molecular recognition events, controlling reaction outcomes in glycosylation chemistry, and ensuring the structural integrity of carbohydrate-based therapeutics.

This guide provides an in-depth comparison of spectroscopic techniques for the differentiation of α- and β-anomers of acetylated glucosamine. We will delve into the principles behind each method, present supporting experimental data, and offer detailed protocols to empower researchers to confidently tackle the anomeric question in their own laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Anomer Identification

NMR spectroscopy stands as the most powerful and definitive tool for the structural elucidation of carbohydrates, offering unparalleled insight into the stereochemistry of the anomeric center. The distinct chemical environments of the protons and carbons in the α- and β-anomers lead to characteristic and predictable differences in their NMR spectra.

¹H NMR Spectroscopy: A Window into the Anomeric Proton

The anomeric proton (H1) is the most deshielded proton in the sugar ring, making it a readily identifiable reporter of anomeric configuration. Its chemical shift and, more importantly, its coupling constant to the adjacent proton (H2) are highly diagnostic.

Causality Behind the Spectral Differences:

The key to differentiating the anomers lies in the Karplus relationship, which correlates the dihedral angle between two vicinal protons to their scalar coupling constant (³J).

  • β-Anomer: The anomeric proton (H1) is in an axial position, and the H2 proton is also axial. This results in a large dihedral angle (approaching 180°), leading to a significantly larger coupling constant (³JH1,H2), typically in the range of 8-10 Hz.

  • α-Anomer: The anomeric proton (H1) is in an equatorial position, while the H2 proton is axial. The resulting smaller dihedral angle (around 60°) gives rise to a much smaller coupling constant (³JH1,H2), generally between 2-4 Hz.

Furthermore, the anomeric proton in the α-anomer typically resonates at a slightly higher chemical shift (further downfield) compared to the β-anomer.

Data Presentation: ¹H NMR

AnomerAnomeric Proton (H1) Chemical Shift (δ)Coupling Constant (³JH1,H2)
α-Anomer ~5.2 ppm~3.7 Hz[1]
β-Anomer ~4.6 ppm~8.3 Hz[1]

Note: Chemical shifts can vary depending on the solvent and temperature.

Experimental Protocol: ¹H NMR Analysis

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Dissolve 5-10 mg of acetylated glucosamine in 0.5-0.7 mL of D₂O p2 Transfer to a 5 mm NMR tube p1->p2 a1 Acquire a 1D ¹H NMR spectrum on a 400 MHz or higher spectrometer p2->a1 Sample Insertion a2 Set appropriate spectral width and number of scans for good signal-to-noise a1->a2 d1 Apply Fourier transform, phase correction, and baseline correction a2->d1 FID d2 Integrate the anomeric proton signals to determine the α/β ratio d1->d2 d3 Measure the coupling constants of the anomeric doublets d2->d3

Caption: Workflow for ¹H NMR analysis of acetylated glucosamine anomers.

¹³C NMR Spectroscopy: Corroborating Evidence from the Anomeric Carbon

¹³C NMR spectroscopy provides complementary data to confirm the anomeric configuration. The chemical shift of the anomeric carbon (C1) is highly sensitive to its stereochemical environment.

Causality Behind the Spectral Differences:

The difference in the C1 chemical shift is primarily attributed to the anomeric effect , an electronic phenomenon in cyclic sugars. In the α-anomer, there is a stabilizing interaction between the lone pair of electrons on the ring oxygen and the antibonding orbital of the C1-O1 bond. This interaction leads to a deshielding of the C1 nucleus, causing it to resonate at a lower field (higher ppm) compared to the β-anomer, where this effect is less pronounced.

Data Presentation: ¹³C NMR

AnomerAnomeric Carbon (C1) Chemical Shift (δ)
α-Anomer ~97.1 ppm[1]
β-Anomer ~100.7 ppm[1]

Note: Chemical shifts can vary depending on the solvent and temperature.

Experimental Protocol: ¹³C NMR Analysis

The sample preparation for ¹³C NMR is identical to that for ¹H NMR. The acquisition, however, requires a specific ¹³C NMR experiment, often a proton-decoupled experiment to simplify the spectrum to single lines for each carbon. For more detailed structural assignments, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) can be employed to correlate each proton with its directly attached carbon, definitively linking the anomeric proton and carbon signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Fingerprint

FT-IR spectroscopy probes the vibrational modes of molecules. While not as definitive as NMR for anomer identification, it can provide a characteristic "fingerprint" and is particularly useful for analyzing solid-state samples. The differentiation of anomers by FT-IR relies on subtle shifts in the vibrational frequencies of bonds that are influenced by the overall molecular geometry.

Causality Behind the Spectral Differences:

The stereochemical differences between the α- and β-anomers lead to distinct hydrogen bonding networks and slight variations in bond angles and lengths throughout the molecule. These subtle structural changes manifest as shifts in the vibrational frequencies of key functional groups, particularly in the "fingerprint region" (below 1500 cm⁻¹), which is rich in C-O and C-C stretching and bending vibrations.[2][3]

Data Presentation: FT-IR

While a complete peak-to-peak comparison is complex, key differences are often observed in the 800-1200 cm⁻¹ region, which is associated with the glycosidic linkage and pyranose ring vibrations.[4] A detailed vibrational analysis of N-acetyl-α-D-glucosamine has been performed, providing a basis for comparison.[5][6]

Experimental Protocol: FT-IR Analysis

ftir_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis p1 Prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing into a transparent disk a1 Record a background spectrum of the empty sample compartment or clean ATR crystal p1->a1 p2 Alternatively, use an ATR accessory for direct analysis of solid powder p2->a1 a2 Acquire the sample spectrum over the range of 4000-400 cm⁻¹ a1->a2 d1 Perform baseline correction and normalization a2->d1 d2 Compare the fingerprint region of the sample spectrum with reference spectra of pure anomers d1->d2

Caption: Workflow for FT-IR analysis of acetylated glucosamine anomers.

Advanced Techniques for Anomer Differentiation

Beyond the foundational techniques of NMR and FT-IR, other powerful methods can be employed for the characterization of acetylated glucosamine anomers, each with its unique advantages.

Ion Mobility-Mass Spectrometry (IM-MS): Separating by Shape

Standard mass spectrometry determines the mass-to-charge ratio of a molecule and therefore cannot distinguish between isomers like anomers.[7][8] However, when coupled with ion mobility, which separates ions based on their size and shape (collision cross-section), it becomes a potent tool for isomer differentiation.[7][8][9]

Causality Behind the Separation:

The α- and β-anomers, having different three-dimensional structures, will exhibit slightly different collision cross-sections as they drift through a gas-filled ion mobility cell. This allows for their separation prior to mass analysis, enabling the identification and even relative quantification of coexisting anomers.[7][8][9] This technique is particularly valuable for its high sensitivity and speed.[7][8]

Circular Dichroism (CD) Spectroscopy: A Chiral Probe

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property of chiral molecules. Since anomers are diastereomers, they are expected to have distinct CD spectra. While the CD signal for N-acetylglucosamine itself is relatively weak, the technique can be sensitive to conformational changes upon binding to other molecules, such as proteins.[10] Vibrational Circular Dichroism (VCD), an infrared analogue, can also be a powerful tool for assigning absolute configurations in chiral molecules and may offer another avenue for anomer differentiation.[11]

Conclusion: An Integrated Approach to Anomer Analysis

The unambiguous determination of the anomeric configuration of acetylated glucosamine is paramount for research and development in the glycosciences. While ¹H and ¹³C NMR spectroscopy remain the gold standard for their definitive and quantitative nature, a multi-faceted spectroscopic approach provides the most comprehensive understanding. FT-IR offers a rapid, solid-state screening method, while advanced techniques like ion mobility-mass spectrometry are pushing the boundaries of sensitivity and speed in isomer analysis.

As a Senior Application Scientist, my recommendation is to employ NMR as the primary tool for structural confirmation and quantification. However, for high-throughput screening or when dealing with complex mixtures where chromatographic separation is coupled to detection, IM-MS presents a compelling and powerful alternative. The choice of technique will ultimately depend on the specific research question, sample availability, and the instrumentation at hand. By understanding the principles and experimental nuances of each method presented in this guide, researchers can confidently navigate the complexities of anomer analysis and unlock a deeper understanding of the roles of these fundamental building blocks of life.

References

  • Kovács, A., Nyerges, B., & Izvekov, V. (2008). Vibrational analysis of N-acetyl-alpha-D-glucosamine and beta-D-glucuronic acid. The Journal of Physical Chemistry B, 112(18), 5728–5735. [Link]

  • Hofmann, J., Hahm, H. S., Seeberger, P. H., & Pagel, K. (2015). Identification of carbohydrate anomers using ion mobility-mass spectrometry. Nature, 526(7572), 241–244. [Link]

  • Emery Pharma. (2015, February 6). Separation and Identification of alpha- and beta-glycopyranoside anomers. [Link]

  • Hofmann, J., Hahm, H. S., Seeberger, P. H., & Pagel, K. (2015). Identification of carbohydrate anomers using ion mobility-mass spectrometry. PubMed, 26416727. [Link]

  • Hofmann, J., Hahm, H. S., Seeberger, P. H., & Pagel, K. (2015). Identification of Carbohydrate Anomers Using Ion Mobility-Mass Spectrometry. MPG.PuRe. [Link]

  • Kovács, A., Nyerges, B., & Izvekov, V. (2008). Vibrational analysis of N-acetyl-alpha-D-glucosamine and beta-D-glucuronic acid. PubMed, 18412409. [Link]

  • ResearchGate. (n.d.). IR spectrum for the mixture of N-acetyl glucosamine/glucosamine in a 80/20 weight ratio. [Link]

  • Poveda, A., & Jiménez-Barbero, J. (1998). NMR studies of carbohydrate-protein interactions in solution. Chemical Society Reviews, 27(2), 133-143.
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  • Guo, S., et al. (2015). FTIR for Carbohydrate Analysis. Food Hydrocolloids, 44, 320–327.
  • Jasco UK. (n.d.). Lysozyme and N-acetyl glucosamine interaction probed by circular dichroism Application Note. [Link]

  • ResearchGate. (n.d.). (A) The chemical structures of α-and β-d -glucosamine. (B) 1 H NMR.... [Link]

  • Česla, P., Fischer, J., & Procházková, E. (2022). FT-IR Method Limitations for β-Glucan Analysis. Molecules (Basel, Switzerland), 27(14), 4618. [Link]

  • Hofmann, J., et al. (2024). Ion Mobility Mass Spectrometry‐Based Disaccharide Analysis of Glycosaminoglycans. Chemistry – A European Journal, 30(e202400783).
  • Gauthier, C., et al. (2020). Anomerization of N-Acetylglucosamine Glycosides Promoted by Dibromomethane and Dimethylformamide. Molecules (Basel, Switzerland), 25(24), 5937. [Link]

  • Johannessen, C., et al. (2018). The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals. Chemical Science, 9(24), 5375–5383. [Link]

  • An, Y., Leavell, M. D., & Leary, J. A. (2015). Monosaccharide Identification as a First Step toward de Novo Carbohydrate Sequencing: Mass Spectrometry Strategy for the Identification and Differentiation of Diastereomeric and Enantiomeric Pentose Isomers. Analytical chemistry, 87(12), 6144–6151. [Link]

  • Rocky Mountain Labs. (2024, January 17). FTIR Analysis for Biomolecules. [Link]

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A Comparative Guide to beta-Glucosamine, tetraacetate, hydrochloride and Other Modulators of O-GlcNAcylation in Glycobiology Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of beta-Glucosamine, tetraacetate, hydrochloride and other key research tools used to investigate the dynamic post-translational modification, O-linked N-acetylglucosamine (O-GlcNAc). Understanding the nuances of these tools is critical for researchers and drug development professionals seeking to unravel the complex roles of O-GlcNAcylation in cellular physiology and disease.

The Central Role of O-GlcNAcylation: A Dynamic Regulator of Cellular Processes

O-GlcNAcylation is a reversible enzymatic modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine and threonine residues of nuclear and cytoplasmic proteins.[1] This process is fundamental to a multitude of cellular functions, including signal transduction, transcription, and protein stability.[1][2][3] The dynamic nature of O-GlcNAcylation, often likened to phosphorylation, is governed by two key enzymes: O-GlcNAc transferase (OGT), which adds the GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[1] Given its widespread influence, dysregulation of O-GlcNAcylation has been implicated in numerous diseases, making the enzymes that regulate it prime targets for therapeutic intervention and research.[2][4]

Understanding the Toolkit: Modulators of O-GlcNAcylation

Researchers employ a variety of small molecules to manipulate O-GlcNAc levels and dissect its functional consequences. These tools can be broadly categorized as inhibitors of OGT or OGA.

beta-Glucosamine, tetraacetate, hydrochloride: A Precursor-Based Approach

While the name suggests a direct inhibitory role, it's important to clarify the function of glucosamine derivatives in this context. Glucosamine hydrochloride and N-acetylglucosamine (GlcNAc) serve as precursors in the hexosamine biosynthetic pathway (HBP), which produces the substrate for OGT, UDP-GlcNAc.[5] Supplementation with these molecules can increase the flux through the HBP, potentially leading to elevated levels of O-GlcNAcylation.

However, the effects can be complex and cell-type dependent. For instance, in bovine chondrocytes, glucosamine hydrochloride was found to inhibit cell growth and matrix synthesis, an effect not observed with GlcNAc supplementation.[5] This highlights the importance of considering the specific metabolic context of the experimental system. Peracetylated derivatives, such as N-Acetyl-beta-D-glucosamine tetraacetate, are often used to enhance cell permeability.[6] Once inside the cell, cellular esterases remove the acetyl groups, releasing the active compound.[6]

It's crucial to recognize that manipulating precursor availability offers a less direct and potentially less specific method for modulating O-GlcNAcylation compared to direct enzyme inhibitors. The cellular response can be influenced by the activities of various metabolic enzymes.

Direct Enzyme Inhibitors: A More Targeted Approach

For more precise control over O-GlcNAcylation, researchers often turn to direct inhibitors of OGT and OGA.

OGT Inhibitors

Inhibiting OGT leads to a decrease in global O-GlcNAcylation.[7] This can be a powerful tool to probe the necessity of this modification for specific cellular processes.

  • Ac4-5S-GlcNAc: This is a cell-permeable analog that is converted intracellularly to UDP-5SGlcNAc. This modified sugar donor acts as a competitive inhibitor of OGT.[8] It has been used to demonstrate the importance of OGT activity in T-cell proliferation and IL-2 production.[9]

  • OSMI-1: A cell-permeable OGT inhibitor that has been shown to reduce osteoclast differentiation both in vitro and in vivo.[7]

  • Peptidic Hybrids and Small Molecules: Research is ongoing to develop more potent and specific OGT inhibitors. These include bisubstrate inhibitors that combine a peptide substrate with a uridine moiety, and novel small molecules identified through in silico screening.[3]

OGA Inhibitors

Inhibition of OGA prevents the removal of O-GlcNAc, leading to an increase in global O-GlcNAcylation.[10] This strategy is often employed to study the effects of hyper-O-GlcNAcylation.

  • PUGNAc (O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate): A widely used OGA inhibitor.[11] However, a significant drawback of PUGNAc is its lack of selectivity, as it can also inhibit lysosomal hexosaminidases.[11] This off-target effect can lead to confounding results, as demonstrated by studies where PUGNAc, but not more selective OGA inhibitors, induced insulin resistance.[10][11]

  • Thiamet-G (TMG): A highly potent and selective OGA inhibitor, reported to be 35,000 times more specific for OGA than PUGNAc.[9] Its high selectivity makes it a preferred tool for studying the consequences of increased O-GlcNAcylation without the off-target effects associated with PUGNAc.[11] Thiamet-G has been instrumental in demonstrating that elevated O-GlcNAc levels do not inherently cause insulin resistance in certain cell types.[11]

  • NButGT: Another selective OGA inhibitor that has been used to show that global elevation of O-GlcNAc does not induce insulin resistance in 3T3-L1 adipocytes.[12]

Comparison of O-GlcNAcylation Modulators

Compound Target Effect on O-GlcNAc Potency (EC50/IC50) Selectivity Key Considerations
beta-Glucosamine, tetraacetate, hydrochloride Hexosamine Biosynthetic PathwayIndirectly IncreasesNot applicable (precursor)Low (affects overall metabolism)Effects are cell-type dependent and can be complex.[5]
Ac4-5S-GlcNAc OGTDecreases~50 µM for global O-GlcNAc reduction in hESCs[8]High for OGTCell-permeable prodrug.[8]
OSMI-1 OGTDecreases2.7 µM[13]High for OGTCell-permeable.[13]
PUGNAc OGAIncreasesEC50 ~3 µM in 3T3-L1 adipocytes[12]Low (inhibits other hexosaminidases)[11]Off-target effects can lead to misinterpretation of data.[10][11]
Thiamet-G OGAIncreasesHigh potency (nanomolar range)Very High (highly selective for OGA)[9]Preferred tool for studying increased O-GlcNAcylation due to high selectivity.
NButGT OGAIncreasesEC50 ~8 µM in 3T3-L1 adipocytes[12]High for OGASelective OGA inhibitor.[12]

Experimental Protocols

Protocol 1: Inducing Global Hyper-O-GlcNAcylation using Thiamet-G

This protocol describes the treatment of cultured cells with Thiamet-G to increase total protein O-GlcNAcylation, followed by analysis using Western blotting.

1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Prepare a stock solution of Thiamet-G in a suitable solvent (e.g., water or DMSO). c. Treat cells with the desired concentration of Thiamet-G (a typical starting range is 1-10 µM). Include a vehicle-treated control group. d. Incubate the cells for the desired period (e.g., 24 hours). The optimal time should be determined empirically.

2. Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. It is also recommended to include an OGA inhibitor (such as PUGNAc or Thiamet-G) in the lysis buffer to preserve O-GlcNAc modifications during sample processing. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Collect the supernatant containing the protein lysate.

3. Protein Quantification and Western Blot Analysis: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). b. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes. c. Load equal amounts of protein per lane on an SDS-PAGE gel. d. Perform electrophoresis to separate the proteins. e. Transfer the proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. g. Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C. h. Wash the membrane three times with TBST. i. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane three times with TBST. k. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. l. To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

Protocol 2: Inhibiting Global O-GlcNAcylation using Ac4-5S-GlcNAc

This protocol details the use of Ac4-5S-GlcNAc to decrease total protein O-GlcNAcylation in cultured cells.

1. Cell Culture and Treatment: a. Plate cells and allow them to adhere as described in Protocol 1. b. Prepare a stock solution of Ac4-5S-GlcNAc in a suitable solvent (e.g., DMSO). c. Treat cells with the desired concentration of Ac4-5S-GlcNAc (a typical starting concentration is 50 µM).[8] Include a vehicle-treated control group. d. Incubate for the desired time (e.g., 24-72 hours). Note that O-GlcNAc levels may start to recover after prolonged incubation.[8]

2. Cell Lysis, Protein Quantification, and Western Blot Analysis: a. Follow steps 2 and 3 from Protocol 1 to lyse the cells, quantify protein, and perform Western blot analysis to detect the decrease in global O-GlcNAcylation.

Visualizing the O-GlcNAc Signaling Pathway and Experimental Workflow

O_GlcNAc_Pathway cluster_HBP Hexosamine Biosynthetic Pathway (HBP) cluster_OGlcNAc_Cycle O-GlcNAc Cycling cluster_Inhibitors Inhibitors Glucose Glucose UDP_GlcNAc UDP_GlcNAc Glucose->UDP_GlcNAc Glucosamine Glucosamine Glucosamine->UDP_GlcNAc OGT OGT UDP_GlcNAc->OGT Substrate OGA OGA Protein_Ser_Thr Protein-Ser/Thr Protein_O_GlcNAc Protein-O-GlcNAc Protein_Ser_Thr->Protein_O_GlcNAc OGT Protein_O_GlcNAc->Protein_Ser_Thr OGA Ac4_5S_GlcNAc Ac4-5S-GlcNAc Ac4_5S_GlcNAc->OGT Thiamet_G Thiamet-G Thiamet_G->OGA

Caption: The O-GlcNAc signaling pathway and points of intervention.

Experimental_Workflow start Start: Cell Culture treatment Treatment with Modulator (e.g., Thiamet-G or Ac4-5S-GlcNAc) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (Anti-O-GlcNAc & Loading Control) transfer->probing detection Signal Detection and Analysis probing->detection end End: Quantify O-GlcNAc Levels detection->end

Caption: Workflow for analyzing changes in global O-GlcNAcylation.

Conclusion

The choice of tool to modulate O-GlcNAcylation is paramount for the integrity and interpretability of experimental results. While precursor molecules like beta-Glucosamine, tetraacetate, hydrochloride can influence the hexosamine biosynthetic pathway, their effects are indirect and can be pleiotropic. For targeted and specific modulation of O-GlcNAcylation, direct inhibitors of OGT and OGA are the preferred tools. Among OGA inhibitors, the high selectivity of compounds like Thiamet-G makes them superior to less specific inhibitors such as PUGNAc, thereby minimizing the risk of off-target effects. As research in glycobiology continues to evolve, the development of even more potent and specific modulators will undoubtedly provide deeper insights into the multifaceted roles of O-GlcNAcylation in health and disease.

References

  • Glucosamine Hydrochloride and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture. (2018). National Institutes of Health. [Link]

  • Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC. (n.d.). National Institutes of Health. [Link]

  • Chemical biology tools to interrogate the roles of O-GlcNAc in immunity. (n.d.). Frontiers. [Link]

  • O-GlcNAc transferase inhibitors: current tools and future challenges. (2016). PubMed. [Link]

  • O-GlcNAcylation: a pro-survival response to acute stress in the cardiovascular and central nervous systems. (2024). Journal of Biomedical Science. [Link]

  • The post-translational modification O-GlcNAc is a sensor and regulator of metabolism. (2024). The Royal Society Publishing. [Link]

  • Natural and Synthetic Inhibitors of Glycosylation. (n.d.). National Center for Biotechnology Information. [Link]

  • Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells - PMC. (n.d.). National Institutes of Health. [Link]

  • Hexosamine Biosynthetic Pathway-Derived O-GlcNAcylation Is Critical for RANKL-Mediated Osteoclast Differentiation. (n.d.). MDPI. [Link]

  • PUGNAc and NButGT produce similar dose- and time-dependent increases in O -GlcNAc modified in 3T3-L1 cells. (n.d.). ResearchGate. [Link]

  • Chemical Modulation of Protein O-GlcNAcylation via OGT Inhibition Promotes Human Neural Cell Differentiation - PMC. (n.d.). National Institutes of Health. [Link]

  • O-GlcNAc - Wikipedia. (n.d.). Wikipedia. [Link]

  • Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids. (2018). PubMed. [Link]

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A Comparative Guide to the Synthesis of Glucosamine Derivatives: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Glucosamine Derivatives

Glucosamine, an amino sugar naturally present in the exoskeletons of shellfish, animal bones, and fungi, serves as a fundamental building block for a variety of essential macromolecules.[1] Its derivatives, particularly N-acetylglucosamine (GlcNAc), are precursors in the biochemical synthesis of glycosylated proteins and lipids, and are integral components of polysaccharides like chitin and hyaluronic acid.[1][2] The therapeutic and biomedical potential of these compounds is vast, ranging from their well-known application in managing osteoarthritis to their emerging roles as antimicrobial, antitumor, and antioxidant agents.[3][4][5]

The burgeoning demand for high-purity glucosamine derivatives has intensified the focus on their production methods.[3][4] Traditionally, synthesis has been dominated by chemical approaches, primarily through the hydrolysis of chitin. However, the principles of green chemistry and the need for greater precision have paved the way for biocatalytic, or enzymatic, methods. This guide provides a detailed comparison of these two synthetic paradigms, offering researchers and drug development professionals the technical insights and experimental data needed to make informed decisions for their specific applications.

The Classical Approach: Chemical Synthesis

Chemical synthesis, particularly the acid hydrolysis of chitin, represents the most established method for producing glucosamine.[6][7] This process involves breaking down the complex chitin polymer, sourced from crab and shrimp shells, into its constituent glucosamine monomers.[7][8]

Core Principles and Mechanism

The conversion of raw biomass like shrimp shells into purified glucosamine is a multi-stage chemical process. It begins with pretreatments to isolate the chitin polymer, followed by the core hydrolytic step.

  • Demineralization: Raw shells are treated with an acid, typically hydrochloric acid (HCl), to remove inorganic materials like calcium carbonate.

  • Deproteinization: An alkaline treatment, usually with sodium hydroxide (NaOH), is then used to remove associated proteins.

  • Hydrolysis: The purified chitin is subjected to hydrolysis with a high concentration of strong acid (e.g., concentrated HCl) under heat. This cleaves the β-(1,4)-glycosidic bonds of the chitin polymer to release glucosamine, which is typically isolated as glucosamine hydrochloride.[6][9][10]

For the synthesis of more complex derivatives, organic chemistry principles are applied, often involving the use of protecting groups to selectively modify the hydroxyl and amino functionalities of the glucosamine molecule. This allows for the targeted addition of various acyl or other functional groups.[11]

Visualizing the Chemical Synthesis Workflow

cluster_0 Raw Material Preparation cluster_1 Core Synthesis cluster_2 Purification & Derivatization Raw Shrimp/Crab Shells Demineral Demineralization (e.g., HCl) Raw->Demineral Deprotein Deproteinization (e.g., NaOH) Demineral->Deprotein Chitin Purified Chitin Deprotein->Chitin Hydrolysis Acid Hydrolysis (Conc. HCl, Heat) Chitin->Hydrolysis Crude Crude Glucosamine HCl Hydrolysis->Crude Purify Purification (Crystallization) Crude->Purify Final Pure Glucosamine Derivative Purify->Final Derivatize Further Chemical Modification Final->Derivatize

Caption: General workflow for chemical synthesis of glucosamine from crustacean shells.

Advantages of Chemical Synthesis
  • Established Methodology: It is a time-tested and widely understood industrial process.[6]

  • Broad Derivative Scope: Standard organic chemistry techniques allow for the creation of a wide array of derivatives not easily accessible through enzymatic routes.[12]

Limitations and Causality

The primary drawbacks of chemical synthesis stem from its lack of specificity and the harsh conditions required.

  • Environmental Pollution: The use of concentrated acids and bases results in large volumes of corrosive wastewater, posing a significant environmental burden.[3][6][7][8]

  • Low Yields and Impurity Profile: The aggressive reaction conditions can lead to the degradation of the target sugar, generating unwanted by-products and resulting in variable product quality and lower yields.[3]

  • Safety and Health Concerns: The process relies on raw materials (shellfish) that are known allergens, which can lead to allergic reactions in sensitive individuals who consume the final product.[6][7][8]

  • Resource Dependency: The supply of shrimp and crab shells is subject to geographical and seasonal limitations, creating potential vulnerabilities in the supply chain.[7]

  • Process Complexity for Derivatives: Synthesizing specific derivatives is often a tedious, multi-step process involving protection and deprotection chemistry, which adds complexity and cost.[13]

Experimental Protocol: Acid Hydrolysis of Chitin

This protocol is adapted from established methods for preparing D-glucosamine hydrochloride from purified chitin.[9][10]

  • Reaction Setup: Add 40 g of dry, purified chitin to a 500 mL beaker.

  • Acid Addition: Carefully add 200 mL of concentrated hydrochloric acid (sp. gr. 1.18) to the chitin while stirring.

  • Hydrolysis: Heat the mixture on a boiling water bath for 2.5 to 3 hours with continuous mechanical agitation until the chitin is fully dissolved.

  • Decolorization: Dilute the dark solution with 200 mL of water and add 4 g of activated carbon (e.g., Norit).

  • Filtration: Filter the hot solution to remove the activated carbon and other insoluble impurities.

  • Crystallization: Concentrate the filtrate under vacuum to a thick syrup. Add ethanol to induce crystallization of glucosamine hydrochloride.

  • Isolation: Collect the crystals by filtration, wash with ethanol, and dry under vacuum.

The Biocatalytic Approach: Enzymatic Synthesis

Enzymatic synthesis leverages the high specificity and efficiency of biocatalysts (enzymes) to produce glucosamine and its derivatives under mild, environmentally benign conditions.[3][7] This approach can be broadly categorized into two strategies: the enzymatic hydrolysis of existing polymers like chitin, and the de novo synthesis from simpler precursor molecules.

Core Principles and Mechanisms

Unlike the brute-force approach of acid hydrolysis, enzymatic methods use specific enzymes that recognize and cleave particular bonds or synthesize new ones with high precision.

  • Enzymatic Hydrolysis: This method employs a cocktail of enzymes, primarily from the glycoside hydrolase family, to degrade chitin or its deacetylated form, chitosan.

    • Chitinases (EC 3.2.1.14): These enzymes are key for degrading chitin. They are classified based on their cleavage pattern: endo-chitinases cleave randomly within the polymer chain, while exo-chitinases and β-N-acetylglucosaminidases act on the chain ends to release chitooligosaccharides (COS) and N-acetylglucosamine (GlcNAc) monomers.[3][4]

    • Chitosanases: These enzymes hydrolyze chitosan, which can be a more accessible substrate than the highly crystalline chitin.

  • De Novo Synthesis: This strategy builds glucosamine from the ground up using simpler, more abundant starting materials like fructose or glucose.

    • Glucosamine-6-phosphate synthase (GlmS): This enzyme is central to the hexosamine biosynthesis pathway. It catalyzes the conversion of fructose-6-phosphate and glutamine into glucosamine-6-phosphate, a key precursor.[1][8] Recent advances in enzyme engineering have even enabled modified GlmS to directly convert D-fructose into glucosamine in a single step, bypassing the need for phosphorylated sugars.[8]

  • Transglycosidation: For creating specific derivatives, enzymes like α- and β-glucosidases can be used in a "reverse" reaction to form new glycosidic bonds between glucosamine and another sugar or alcohol, a process known as transglycosidation.[14]

Visualizing the Enzymatic Synthesis Pathway

cluster_0 Substrate Preparation cluster_1 Enzymatic Hydrolysis cluster_2 Final Product Chitin Chitin / Chitosan Enzyme1 Chitinase / Chitosanase Chitin->Enzyme1 Intermediates Chitooligosaccharides (COS) Enzyme1->Intermediates Enzyme2 β-Glucosaminidase Intermediates->Enzyme2 Final Glucosamine / GlcNAc Enzyme2->Final

Caption: Enzymatic hydrolysis pathway for producing glucosamine from chitin.

Advantages of Enzymatic Synthesis

The choice to use enzymes is driven by their inherent molecular precision.

  • Eco-Friendly: Reactions are conducted in aqueous media under mild pH and temperature, eliminating the generation of hazardous waste.[3][7]

  • High Specificity: Enzymes exhibit remarkable regio- and stereo-specificity, leading to a highly pure product with minimal by-products.[13] This reduces the need for extensive downstream purification.

  • Improved Safety: By using starting materials like glucose or starch, or by employing microbial fermentation, this method avoids the use of shellfish, thereby eliminating the risk of allergenic reactions.[6][8]

  • Sustainable Feedstocks: The ability to use abundant and renewable feedstocks (e.g., glucose) delinks production from the limitations of the crustacean supply chain.[6]

Limitations and Causality

The challenges in enzymatic synthesis are primarily economic and operational.

  • Enzyme Cost and Stability: The cost of producing and purifying enzymes can be high, and their operational stability may be limited under industrial conditions.

  • Lower Volumetric Productivity: Enzymatic reactions can be slower than their chemical counterparts, and in some cases, may result in lower overall yields if not fully optimized.[4]

  • System Complexity: Multi-enzyme cascade reactions, while powerful, can be complex to design and control, as the optimal conditions for each enzyme may differ.[8]

Experimental Protocol: Enzymatic Hydrolysis of Chitosan

This protocol outlines a general procedure for producing glucosamine from chitosan using commercially available enzymes.[15][16]

  • Substrate Preparation: Prepare a 1% (w/v) solution of chitosan in a suitable buffer (e.g., 200 mM acetate buffer, pH 5.5).

  • Enzyme Addition: Add chitosanase to the chitosan solution. The optimal enzyme concentration should be determined empirically (e.g., 80 U/g of chitosan).

  • Initial Hydrolysis: Incubate the mixture at the enzyme's optimal temperature (e.g., 50°C) for 4-6 hours with gentle agitation. This step primarily produces chitooligosaccharides.

  • Secondary Hydrolysis: Add a second enzyme, exo-β-D-glucosaminidase, to the reaction mixture to break down the oligosaccharides into glucosamine monomers.

  • Incubation: Continue the incubation for an additional 8-12 hours at the optimal temperature for the second enzyme (e.g., 55°C).

  • Reaction Termination: Deactivate the enzymes by heating the reaction mixture to 100°C for 5-10 minutes.

  • Product Isolation: Centrifuge the solution to remove any insoluble material. The supernatant, containing glucosamine, can be further purified using chromatography or crystallization.

Head-to-Head: A Comparative Analysis

The decision between chemical and enzymatic synthesis depends on a trade-off between established scalability, cost, and the growing demand for sustainable and high-purity products.

FeatureChemical Synthesis (Acid Hydrolysis)Enzymatic SynthesisRationale & Causality
Reaction Conditions Harsh (Conc. acid, high temp.)Mild (Aqueous buffer, physiological temp/pH)Covalent bond cleavage requires high energy (chemical) vs. enzyme active sites lower activation energy (enzymatic).
Yield & Purity Variable yield, potential for by-products[3]Potentially high yield, high purityLack of selectivity in chemical methods leads to side reactions and degradation. Enzyme specificity minimizes by-products.
Environmental Impact High (corrosive and toxic waste)[3][6][7]Low (biodegradable components, minimal waste)[3][7]Driven by the use of strong acids/bases vs. water-based, neutral pH systems.
Substrate Source Primarily shellfish chitin[7][8]Diverse (chitin, chitosan, glucose, starch)[6][8]Chemical methods are optimized for chitin; enzymes can be sourced or engineered for various feedstocks.
Safety Profile Potential shellfish allergens[6][7][8]Generally non-allergenicThe ability to use non-shellfish starting materials eliminates the primary source of allergens.
Cost-Effectiveness Low raw material cost, high waste disposal costHigh enzyme cost, low operational/waste costThe overall cost is a balance between initial reagent/catalyst cost and downstream processing/disposal expenses.
Process Control Difficult to control side reactionsHigh control over product structure[13]The inherent specificity of enzymes provides precise control over the reaction outcome.
Scalability Well-established at industrial scaleScalability can be challenging due to enzyme cost/stabilityMature industrial infrastructure exists for chemical processes; large-scale enzyme production is still evolving.

The Best of Both Worlds: Chemoenzymatic Synthesis

Recognizing the limitations of each individual approach, a hybrid strategy known as chemoenzymatic synthesis has emerged.[3][5] This approach synergistically combines chemical and enzymatic steps to create a more efficient and sustainable overall process.[4]

A common chemoenzymatic strategy involves a chemical pretreatment of the raw chitin to decrease its crystallinity and make it more accessible to subsequent, highly specific enzymatic hydrolysis.[4] This can significantly enhance the yield and reaction rate of the enzymatic step while reducing the severity of the chemical treatment required. By leveraging the strengths of both methodologies, chemoenzymatic synthesis offers a promising path toward the commercial production of glucosamine derivatives with improved yields, higher purity, and a smaller environmental footprint.[5]

Conclusion and Future Perspectives

The synthesis of glucosamine derivatives is at a crossroads. While traditional chemical synthesis remains a cornerstone of industrial production, its significant environmental and safety drawbacks are undeniable. The scientific and industrial communities are increasingly pivoting towards enzymatic methods, drawn by their high specificity, mild reaction conditions, and alignment with the principles of green chemistry.

The primary hurdle for the widespread adoption of enzymatic synthesis remains the cost and operational stability of the enzymes. However, rapid advancements in biotechnology, particularly in the field of enzyme engineering, are actively addressing these challenges.[8] The development of more robust, efficient, and cost-effective biocatalysts will undoubtedly accelerate the transition away from harsh chemical processes. Ultimately, the future of glucosamine derivative synthesis lies in these cleaner, more precise biocatalytic and chemoenzymatic technologies, which promise not only a superior product but also a more sustainable manufacturing paradigm.

References

  • Ghoneim, A. A., & El-sherif, M. A. (2019). Review on Synthesis of N-glucosylamine Derivatives and Their Biological Activity. Journal of Chemical and Pharmaceutical Research, 11(5), 20-32. [Link]

  • Kumar, M., et al. (2020). Chemoenzymatic Production and Engineering of Chitooligosaccharides and N-acetyl Glucosamine for Refining Biological Activities. Frontiers in Chemistry, 8, 469. [Link]

  • CN110714042A - Enzymatic preparation of glucosamine.
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  • Glucosamine. Wikipedia. [Link]

  • Enzymatic Synthesis And Application Of N-Acetylglucosamine/N-Acetylgalactosamine Sugar Nucleotide And Their Analogs. Globe Thesis. (2012). [Link]

  • Li, J., et al. (2023). An update on the review of microbial synthesis of glucosamine and N-acetylglucosamine. World Journal of Microbiology and Biotechnology, 39(4), 113. [Link]

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  • Kumar, M., et al. (2020). Chemoenzymatic Production and Engineering of Chitooligosaccharides and N-acetyl Glucosamine for Refining Biological Activities. Frontiers in Chemistry. [Link]

  • Senan, H. (2021). Biocatalytic Potential of Enzymes Involved the Modification of Glucosamine in Chemotherapeutical Intermediates Synthesis. Journal of Food Chemistry & Nanotechnology, 7(1). [Link]

  • Kumar, M., et al. (2020). Chemoenzymatic Production and Engineering of Chitooligosaccharides and N-acetyl Glucosamine for Refining Biological Activities. ResearchGate. [Link]

  • Synthesis and Properties of Surfactants derived from N‐Acetyl‐D‐Glucosamine. ResearchGate. [Link]

  • d-GLUCOSAMINE HYDROCHLORIDE. Organic Syntheses. [Link]

  • Singh, R. P., & Singh, R. (2016). Enzymatic production of glucosamine and chitooligosaccharides using newly isolated exo-β-d-glucosaminidase having transglycosylation activity. 3 Biotech, 6(1), 66. [Link]

  • García, L. F., et al. (2018). General Protocol to Obtain D‐Glucosamine from Biomass Residues: Shrimp Shells, Cicada Sloughs and Cockroaches. ChemistrySelect, 3(45), 12726-12731. [Link]

  • Kameda, Y., et al. (1985). Enzymatic synthesis of glucoside derivatives of validamine and valienamine. Journal of antibiotics, 38(12), 1816-1818. [Link]

  • Maley, F., et al. (1956). The Synthesis of α-D-Glucosamine-1-phosphate and N-Acetyl-α-D-glucosamine-1-phosphate. Enzymatic Formation of Uridine Diphosphoglucosamine. Journal of the American Chemical Society, 78(20), 5303-5307. [Link]

  • Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives. Korean Journal of Chemical Engineering. [Link]

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